m-PEG10-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H47NO14 |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H47NO14/c1-31-6-7-33-10-11-35-14-15-37-18-19-39-22-23-40-21-20-38-17-16-36-13-12-34-9-8-32-5-4-26(30)41-27-24(28)2-3-25(27)29/h2-23H2,1H3 |
InChI Key |
AHACEXJKYSNKKI-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG10-NHS ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of m-PEG10-NHS Ester
m-PEG10-NHS ester is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain of ten ethylene oxide units, which is activated with an N-hydroxysuccinimide (NHS) ester. This reagent is extensively utilized in bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[1][2][3] The NHS ester provides a reactive handle for the covalent attachment to primary amines.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that there can be minor variations in the molecular formula and weight between different suppliers due to the nature of the propanoic acid linker attached to the PEG chain.
| Property | Value | References |
| Molecular Formula | C26H47NO14 | |
| C28H51NO15 | ||
| Molecular Weight | 597.7 g/mol | |
| 597.66 g/mol | ||
| 641.71 g/mol | ||
| CAS Number | 2490419-63-9 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (can degrade over time) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Reactivity and Stability
The reactivity of this compound is centered around the NHS ester functional group. This group readily reacts with primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is most efficient in the pH range of 7.0 to 9.0. At a pH below 7, the amine is protonated, which reduces its nucleophilicity. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.
The primary stability concern for this compound is its susceptibility to hydrolysis. The presence of moisture can lead to the hydrolysis of the NHS ester, rendering the reagent inactive. Therefore, proper storage and handling are critical to maintain its reactivity.
Storage and Handling Recommendations:
-
Solid Form: For long-term storage, the solid reagent should be stored at -20°C under desiccated conditions. The vial should be tightly sealed to prevent moisture ingress. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.
-
In Solution: It is highly recommended to prepare solutions of this compound immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as DMSO or DMF and stored in aliquots at -20°C for up to one month or at -80°C for up to six months.
Experimental Protocols
This protocol provides a general workflow for the covalent attachment of this compound to a protein.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct by purifying the PEGylated protein using a desalting column or dialysis.
The reactivity of the NHS ester can diminish over time due to hydrolysis. This protocol allows for a quantitative assessment of the active NHS ester content.
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the same buffer.
-
Immediately measure the absorbance of the NHS ester solution at 260 nm, using the blank to zero the spectrophotometer. This reading corresponds to the baseline absorbance.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and mix by vortexing for 30 seconds. This rapidly hydrolyzes the NHS ester.
-
Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
The increase in absorbance at 260 nm is proportional to the amount of NHS released upon hydrolysis, and thus to the amount of active NHS ester in the sample.
Analytical Characterization
The characterization of this compound and its conjugates can be performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for confirming the identity and purity of the reagent and for determining the extent of PEGylation in the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, charged aerosol detection (CAD) can be employed for more sensitive quantification of both the PEG reagent and the PEGylated product. Two-dimensional liquid chromatography (2D-LC), often combining size-exclusion chromatography (SEC) with reversed-phase chromatography, can provide comprehensive separation and analysis of complex reaction mixtures.
References
An In-depth Technical Guide to m-PEG10-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester), a versatile heterobifunctional crosslinker. We will delve into its chemical structure, molecular weight, and physical properties, alongside detailed experimental protocols for its application in protein labeling, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.
Core Concepts: Structure and Reactivity
This compound is a chemical modification reagent comprised of three key functional components: a methoxy-terminated polyethylene glycol (m-PEG) chain, a linear spacer of ten ethylene glycol units, and a highly reactive N-hydroxysuccinimidyl (NHS) ester. The m-PEG moiety imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule. The NHS ester group provides a mechanism for covalent attachment to primary amines (-NH2), which are readily available on proteins and other biomolecules.
It is important to note that a discrepancy exists in the reported molecular formula and weight for this compound across various suppliers. While some sources indicate a molecular formula of C28H51NO15 with a molecular weight of 641.71 g/mol , a more frequently cited set of values is a molecular formula of C26H47NO14 and a molecular weight of approximately 597.7 g/mol . Researchers should verify the specific product information from their supplier. For the purposes of this guide, we will proceed with the more commonly referenced values.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C26H47NO14 | [1] |
| Molecular Weight | ~597.7 g/mol | [2] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Target Functional Group | Primary amines (-NH2) | [1] |
| Optimal Reaction pH | 7.2 - 8.5 | [3] |
Mechanism of Action: The NHS Ester Reaction
The utility of this compound lies in the specific and efficient reaction of the NHS ester with primary amines to form a stable amide bond. This reaction, a nucleophilic acyl substitution, proceeds readily in aqueous or organic solvents. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
The reaction is highly pH-dependent. At a pH below 7, the primary amines are protonated, which significantly reduces their nucleophilicity and slows the reaction rate. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the overall efficiency of the conjugation.
Figure 1. Reaction of this compound with a primary amine.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound. It is crucial to note that these are general protocols and may require optimization based on the specific protein, antibody, or small molecule being used.
Protocol 1: General Protein Labeling
This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines, as they will compete with the desired reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A 10- to 50-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.
Figure 2. Experimental workflow for general protein labeling.
Protocol 2: Antibody-Drug Conjugate (ADC) Development
This protocol describes a two-step process for generating an ADC, where a drug is first conjugated to an amino-PEG linker, which is then activated and conjugated to an antibody.[4]
Part A: Synthesis of Drug-Linker Conjugate
-
Drug Activation (if necessary): If the drug contains a carboxylic acid, it can be activated to an NHS ester using standard carbodiimide chemistry (e.g., EDC and NHS).
-
Conjugation to Amino-PEG-Acid: The activated drug is then reacted with an amino-PEG-acid linker.
-
Purification: The drug-linker conjugate is purified, typically by reverse-phase HPLC.
Part B: Conjugation to Antibody
-
Activation of Drug-Linker: The carboxylic acid on the drug-PEG linker is activated to an NHS ester using EDC and Sulfo-NHS.
-
Antibody Preparation: The antibody is prepared in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Conjugation Reaction: The activated drug-linker is added to the antibody solution. The reaction is incubated for 2-4 hours at room temperature.
-
Purification: The ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Figure 3. Experimental workflow for ADC development.
Protocol 3: PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC using a modular approach where this compound is used to connect a ligand for a target protein (POI ligand) with a ligand for an E3 ubiquitin ligase.
Assumptions:
-
The POI ligand has a primary amine for conjugation.
-
The E3 ligase ligand has a carboxylic acid for activation.
Procedure:
-
E3 Ligase Ligand Activation: The carboxylic acid on the E3 ligase ligand is activated to an NHS ester using EDC and NHS in an anhydrous organic solvent (e.g., DMF).
-
Conjugation to Linker: The activated E3 ligase ligand is reacted with one end of a diamino-PEG10 linker. The reaction is monitored by LC-MS.
-
Purification of Ligand-Linker: The resulting E3 ligase ligand-linker conjugate with a terminal amine is purified by HPLC.
-
Activation of Ligand-Linker: The terminal amine of the purified E3 ligase ligand-linker is then available for the next step.
-
Conjugation to POI Ligand: In a separate reaction, the carboxylic acid of a POI-ligand-linker intermediate is activated to an NHS ester.
-
Final PROTAC Assembly: The activated POI-ligand-linker is reacted with the E3 ligase ligand-linker to form the final PROTAC.
-
Final Purification: The final PROTAC is purified by preparative HPLC.
-
Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR.
Figure 4. Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a valuable tool for researchers in the fields of chemical biology, drug discovery, and diagnostics. Its well-defined structure, coupled with the reliable reactivity of the NHS ester, provides a robust method for the modification of biomolecules. The hydrophilic PEG spacer offers the added benefits of improved solubility and potentially reduced immunogenicity of the resulting conjugates. The detailed protocols provided in this guide serve as a starting point for the successful application of this compound in a variety of bioconjugation strategies. As with any chemical reaction, optimization of the reaction conditions is key to achieving the desired outcome.
References
An In-depth Technical Guide to m-PEG10-NHS Ester and its Comparison with Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester), a discrete PEG linker, and compares its properties and applications to other commonly used PEG linkers. This document is intended to assist researchers in selecting the optimal PEGylation strategy for their specific bioconjugation and drug delivery needs.
Introduction to PEGylation and PEG Linkers
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely adopted strategy in pharmaceutical and biotechnology industries. This modification can significantly enhance the therapeutic properties of the conjugated molecule by:
-
Increasing solubility and stability : The hydrophilic nature of the PEG polymer can improve the solubility of hydrophobic molecules and protect them from enzymatic degradation.[1]
-
Prolonging circulation half-life : The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer in-vivo half-life.[2]
-
Reducing immunogenicity : The PEG chain can mask epitopes on the molecule's surface, reducing its recognition by the immune system.[2]
PEG linkers are the tools that facilitate this conjugation. They are broadly categorized based on their structure (linear or branched), molecular weight distribution (monodisperse or polydisperse), and the reactive functional groups at their termini.[3]
This compound: A Profile
This compound is a specific type of PEG linker with the following key characteristics:
-
Monodispersity : It is a discrete (dPEG®) linker, meaning it has a precisely defined structure with exactly ten ethylene glycol units. This uniformity is a significant advantage over traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths.[4] The homogeneity of monodisperse PEGs ensures better batch-to-batch consistency and simplifies the characterization of the final conjugate.
-
Methoxy-capped : The "m" in m-PEG indicates that one terminus of the PEG chain is capped with a methoxy group, rendering it inert. This prevents crosslinking between molecules.
-
NHS Ester Reactive Group : The other terminus features an N-hydroxysuccinimidyl (NHS) ester. This functional group reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild conditions (pH 7-9) to form a stable amide bond.
Key Differences: this compound vs. Other PEG Linkers
The choice of a PEG linker is critical and depends on the specific application. Here, we compare this compound to other classes of PEG linkers based on several key parameters.
Monodisperse (e.g., this compound) vs. Polydisperse PEG Linkers
The primary distinction of this compound is its monodisperse nature.
| Feature | Monodisperse PEG (e.g., this compound) | Polydisperse PEG |
| Composition | Single molecular weight and defined structure. | Mixture of polymers with a distribution of molecular weights. |
| Purity & Reproducibility | High purity, leading to homogenous conjugates and high batch-to-batch reproducibility. | Heterogeneous conjugates, making characterization and ensuring consistency more challenging. |
| Pharmacokinetics | More predictable pharmacokinetic profile. | Variable pharmacokinetic profiles due to the mixture of sizes. |
| Regulatory Approval | Simplified analytical characterization for regulatory submissions. | More complex analytical data required for regulatory approval. |
| Applications | Ideal for small molecule drugs and when precise control over the conjugate is critical. | Commonly used for PEGylating large proteins where some heterogeneity is acceptable. |
Effect of PEG Chain Length
The length of the PEG chain significantly impacts the properties of the conjugate. While this guide focuses on this compound, it is important to understand how it compares to linkers with different numbers of PEG units.
| Property | Shorter PEG Chains (e.g., m-PEG4, m-PEG8) | Longer PEG Chains (e.g., m-PEG12, m-PEG24) |
| Solubility Enhancement | Moderate improvement in solubility. | Significant improvement in solubility, especially for highly hydrophobic molecules. |
| Steric Hindrance | Less steric hindrance, which can be advantageous for receptor binding. | Increased steric hindrance, which may negatively impact binding affinity but can also provide better shielding from proteases and the immune system. |
| In Vivo Half-Life | Modest increase in circulation time. | Substantial increase in circulation time due to a larger hydrodynamic radius. |
| Immunogenicity | Less effective at masking immunogenic epitopes. | More effective at reducing immunogenicity. |
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| ADC with Varying PEG Lengths | Plasma Clearance | Reference |
| ADC with no PEG | High | |
| ADC with PEG2 | High | |
| ADC with PEG4 | Moderate | |
| ADC with PEG8 | Stabilized (Low) | |
| ADC with PEG12 | Stabilized (Low) | |
| ADC with PEG24 | Stabilized (Low) |
NHS Ester vs. Other Reactive Chemistries (e.g., Maleimide)
The choice of the reactive group determines the target functional group on the biomolecule and the stability of the resulting linkage.
| Feature | NHS Ester (amine-reactive) | Maleimide (thiol-reactive) |
| Target Residue | Primary amines (Lysine, N-terminus). | Thiols (Cysteine). |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Speed | Generally fast. | Very fast and specific at physiological pH. |
| Linkage Stability | Stable amide bond. | Stable thioether bond. |
| Side Reactions | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH. | Hydrolysis of the maleimide group can occur at pH > 7.5. |
| Site-Specificity | Less site-specific as primary amines are often abundant on protein surfaces. | More site-specific as free thiols are less common. Cysteine residues can also be introduced at specific sites through genetic engineering. |
Table 2: Comparison of Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C
| PEG NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| mPEG2-NHS | 4.9 |
| Data adapted from Laysan Bio, Inc. Note that aminolysis rates generally parallel hydrolysis rates. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation : Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). Do not store the solution as NHS esters are susceptible to hydrolysis.
-
PEGylation Reaction : Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring. The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching the Reaction : Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein : Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol for Small Molecule Modification with this compound
This protocol outlines a general procedure for conjugating this compound to an amine-containing small molecule.
Materials:
-
Amine-containing small molecule.
-
This compound.
-
Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO).
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).
-
LC-MS or TLC for reaction monitoring.
-
Purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Dissolution : Dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
Reaction Setup : Under continuous stirring, add the base and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG linker to the small molecule can be used as a starting point, depending on the reaction kinetics.
-
Incubation : Stir the reaction mixture for 3-24 hours at room temperature.
-
Monitoring : Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Workup and Purification : Upon completion, quench the reaction (e.g., by adding water) and perform a standard organic workup. Purify the final product using an appropriate method, such as silica gel column chromatography.
Visualizing Workflows and Concepts
General Workflow for Protein PEGylation
Caption: A representative workflow for protein PEGylation with this compound.
Impact of PEGylation on Antibody-Receptor Interaction
PEGylation can influence the binding of a therapeutic antibody to its target receptor on a cell surface. This can have downstream effects on intracellular signaling.
References
The Strategic Application of Hydrophilic PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and oligonucleotides has revolutionized therapeutic and diagnostic development. A critical component in the design of these bioconjugates is the linker, or spacer, that connects the biomolecule to a payload, such as a drug, imaging agent, or another protein. Among the various types of linkers, hydrophilic polyethylene glycol (PEG) spacers have emerged as a cornerstone technology.[1][2] This in-depth technical guide explores the core applications of hydrophilic PEG spacers in bioconjugation, providing quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts for researchers, scientists, and drug development professionals.
PEG is a biocompatible, non-toxic, and non-immunogenic polymer that, when used as a spacer, imparts several advantageous properties to bioconjugates.[3] These benefits include enhanced solubility and stability, reduced aggregation, and improved pharmacokinetic profiles.[4][5] The ability to precisely control the length and architecture of PEG spacers allows for the fine-tuning of a bioconjugate's properties to optimize its performance for a specific application.
Core Advantages of Hydrophilic PEG Spacers
The incorporation of hydrophilic PEG spacers into bioconjugates addresses several key challenges in their development, primarily by mitigating the hydrophobicity of many payloads and modifying the overall physicochemical properties of the conjugate.
-
Enhanced Solubility and Stability: Many potent therapeutic payloads, such as those used in antibody-drug conjugates (ADCs), are hydrophobic. This can lead to aggregation of the bioconjugate, compromising its stability and manufacturability. Hydrophilic PEG spacers act as a solubilizing agent, effectively shielding the hydrophobic payload and preventing aggregation. This improved solubility is crucial for developing bioconjugates with higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.
-
Reduced Immunogenicity: The hydrophilic and flexible nature of PEG chains can mask immunogenic epitopes on the surface of the biomolecule, potentially reducing the risk of an immune response against the bioconjugate.
-
Steric Hindrance and Spatial Control: PEG spacers provide a defined distance between the biomolecule and the payload. This separation can minimize steric hindrance, ensuring that the biological activity of the biomolecule (e.g., antibody binding) is not compromised by the attached payload.
Quantitative Data on the Impact of PEG Spacers
The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from studies on antibody-drug conjugates (ADCs), demonstrating the impact of PEG spacer length on key performance metrics.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct | PEG Spacer Length (Number of PEG units) | Clearance (mL/day/kg) | Exposure (AUC) (µg*h/mL) | In Vivo Half-Life |
| IgG Control | N/A | 330 | 12,000 | 5.3 days |
| ADC with PEG2 Linker | 2 | 100 | 3,500 | - |
| ADC with PEG4 Linker | 4 | 160 | 5,600 | - |
| ADC with PEG8 Linker | 8 | 280 | 9,800 | 6.1 days |
| ADC with PEG12 Linker | 12 | 280 | 10,000 | 6.0 days |
| ADC with PEG24 Linker | 24 | 290 | 10,000 | 5.8 days |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Molecular Weight | IC50 (nM) | Fold Change vs. Non-PEGylated |
| Affibody-Drug Conjugate (No PEG) | N/A | ~5 (estimated) | 1x |
| Affibody-Drug Conjugate with HP4KM | 4 kDa | 31.9 | 6.4x less potent |
| Affibody-Drug Conjugate with HP10KM | 10 kDa | 111.3 | 22.3x less potent |
(Data from a study on affibody-based drug conjugates)
Experimental Protocols
The successful implementation of hydrophilic PEG spacers in bioconjugation relies on well-defined and robust experimental protocols. The following sections provide detailed methodologies for common bioconjugation and characterization techniques.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Spacer
This protocol describes the conjugation of a protein (e.g., an antibody) to a payload via a PEG spacer functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein to be PEGylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG-Payload
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange and purification
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Payload in DMSO or DMF to a concentration of 10-20 mM.
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) can also be used for purification.
Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Spacer
This protocol outlines the conjugation of a molecule with a free sulfhydryl group (e.g., a reduced antibody or a cysteine-containing peptide) to a payload via a maleimide-functionalized PEG spacer.
Materials:
-
Thiol-containing molecule (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG-Payload
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
(Optional) Reducing agent for antibody reduction: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If starting with an antibody, partially reduce it using a reducing agent like TCEP to expose free sulfhydryl groups. The molar excess of TCEP will determine the number of available thiols.
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Payload in DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide-PEG reagent to the thiol-containing molecule solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components.
Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a simple and rapid method to determine the average DAR of an ADC.
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the payload at 280 nm (ε_Drug,280_).
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).
-
Calculate Concentrations:
-
Concentration of the payload (C_Drug_) = A_λmax_ / ε_Drug_
-
Concentration of the antibody (C_Ab_) = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug_))) / ε_Ab_
-
-
Calculate DAR:
-
DAR = C_Drug_ / C_Ab_
-
Protocol 4: Assessment of Immunogenicity of PEGylated Conjugates
A tiered approach is typically used to assess the immunogenicity of PEGylated bioconjugates.
Tier 1: Screening Assay (ELISA-based)
-
Plate Coating: Coat microtiter plates with the PEGylated conjugate or a generic PEGylated protein and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted serum or plasma samples from subjects and incubate for 2 hours at room temperature.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that binds to the anti-PEG antibodies. Incubate for 1 hour at room temperature.
-
Substrate Addition and Reading: Add a chromogenic substrate and measure the absorbance to detect the presence of anti-PEG antibodies.
Tier 2: Confirmatory Assay Samples that test positive in the screening assay are then subjected to a confirmatory assay, which typically involves a competition-based format where the binding of antibodies is inhibited by pre-incubation with an excess of the PEGylated drug.
Tier 3: Neutralizing Antibody (NAb) Assay This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the PEGylated therapeutic. A cell-based assay is often employed where the ability of the therapeutic to elicit a biological response is measured in the presence and absence of the patient's serum.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of hydrophilic PEG spacers in bioconjugation.
Caption: Core advantages of hydrophilic PEG spacers in bioconjugation.
References
The Architect's Bridge: A Technical Guide to m-PEG10-NHS Ester's Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely. They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the cornerstone of this technology.[2] This event brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, thus removing it from the cell.[1]
While the warhead and E3 ligase ligand dictate what is targeted and which ligase is hijacked, the linker is the critical architect of the ternary complex. Its length, composition, and flexibility profoundly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[2] This guide focuses on a widely used and versatile linker building block, m-PEG10-NHS ester , dissecting its components and strategic role in the rational design of potent protein degraders.
Deconstructing the this compound Linker
The this compound is a heterobifunctional chemical tool prized for its specific functionalities, which are ideally suited for PROTAC synthesis. It can be broken down into two key functional parts: the m-PEG10 chain and the N-hydroxysuccinimide (NHS) ester reactive group.
-
The m-PEG10 Chain : This component is a monodispersed polyethylene glycol (PEG) chain composed of ten repeating ethylene glycol units, capped at one end with a methoxy ('m') group. The PEG chain imparts several crucial properties to the PROTAC molecule:
-
Hydrophilicity : The repeating ether oxygens in the PEG backbone significantly increase the water solubility of the often large and hydrophobic PROTAC molecule. This is critical for improving compatibility with physiological environments and can enhance bioavailability.[1]
-
Flexibility and Length : The 10-unit PEG chain provides a defined, flexible spacer. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for the ternary complex. The specific length is a critical design parameter that must be optimized to span the distance between the POI and the E3 ligase without inducing steric clashes or forming unproductive complexes.
-
Improved Pharmacokinetics : PEGylation is a well-established strategy to improve the drug-like properties of molecules. By increasing solubility and modulating lipophilicity, PEG linkers can positively impact cell permeability and overall pharmacokinetic profiles.
-
-
The NHS Ester Group : The N-hydroxysuccinimide ester is one of the most common and efficient amine-reactive chemical groups used in bioconjugation.
-
High Reactivity and Specificity : The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues or an amine-functionalized warhead/E3 ligand.
-
Stable Amide Bond Formation : The reaction, which proceeds optimally at a physiological to slightly alkaline pH (7.2-9), results in the formation of a highly stable and irreversible amide bond, covalently linking the PEG chain to one of the PROTAC's ligands. The NHS moiety is released as a benign, water-soluble byproduct.
-
Quantitative Analysis: The Critical Impact of Linker Length
The efficacy of a PROTAC is not linear with linker length; an optimal length must be empirically determined for each POI-E3 ligase pair. A linker that is too short can prevent ternary complex formation due to steric hindrance, while an excessively long linker can lead to reduced potency due to a high entropic penalty upon binding or the formation of unproductive complexes. This optimization is typically quantified by determining the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).
The following tables summarize data from published studies, illustrating the profound effect of linker length and composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type & Length (# of PEG units) | Degradation Potency (DC50) | Key Finding | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Direct conjugation and longer linkers are effective. | |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Intermediate linkers can be detrimental to potency. | |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Potency is recovered with longer PEG chains. |
| Target Protein | E3 Ligase | Linker Type & Length (Total Atoms) | Degradation Potency (DC50) | Max Degradation (Dmax) | Key Finding | Reference |
| TBK1 | VHL | Alkyl/Ether (< 12 atoms) | No Degradation | N/A | A minimum linker length is required for activity. | |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 nM | 96% | An optimal linker length leads to picomolar potency. | |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 nM | 76% | Excessively long linkers can decrease efficacy. |
These data underscore that linker design is a core aspect of PROTAC development. While this compound provides a synthetically accessible and functionally advantageous starting point, researchers must often synthesize and test a series of linkers with varying PEG lengths (e.g., PEG8, PEG12) to identify the optimal construct for their specific system.
Visualizing Core Concepts in PROTAC Development
Diagrams are essential for illustrating the complex mechanisms and workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a common two-step approach where a ligand containing a primary amine is first coupled to the this compound, followed by coupling of the resulting carboxylic acid intermediate to a second ligand.
Materials:
-
Ligand 1 with an available primary amine (e.g., amine-modified E3 ligase ligand).
-
This compound.
-
Ligand 2 with a carboxylic acid (e.g., warhead with a carboxyl group for linking).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvents for workup and purification (e.g., Ethyl Acetate, Dichloromethane (DCM), water, brine).
-
Anhydrous sodium sulfate (Na2SO4).
-
Silica gel for column chromatography.
Step 1: Coupling of Amine-Containing Ligand to this compound
-
Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution to act as a non-nucleophilic base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the Ligand 1 solution while stirring at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand 1-PEG10-COOH intermediate) by flash column chromatography on silica gel.
Step 2: Coupling of Carboxylic Acid Intermediate to Second Ligand
-
Dissolve the purified Ligand 1-PEG10-COOH intermediate (1.0 equivalent) and Ligand 2 (with a primary or secondary amine, 1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours under a nitrogen atmosphere. Monitor progress by LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in Step 1 (dilution with ethyl acetate, washing with water and brine).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product. Characterize the final compound by HRMS and NMR.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein levels in cells following PROTAC treatment to determine DC50 and Dmax.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Vehicle control (DMSO).
-
Cell culture media and reagents.
-
6-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture media. A typical concentration range might be 1 µM down to 0.1 nM.
-
Aspirate the old media and treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only (DMSO) control well.
-
Incubate the cells for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples using lysis buffer.
-
Add Laemmli sample buffer to a consistent amount of protein (e.g., 20-30 µg) from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the same membrane with a primary antibody for a loading control protein.
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to its corresponding loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this data against the log of the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax values.
-
Conclusion
The this compound is a powerful and versatile building block in the PROTAC developer's toolkit. Its PEG component offers a strategic solution to the physicochemical challenges often faced with these large molecules, enhancing solubility and providing a flexible, optimizable spacer. The NHS ester provides a reliable chemical handle for robust and specific conjugation to protein ligands. However, as the quantitative data clearly demonstrate, the linker is not a passive component. The success of a PROTAC hinges on the meticulous, empirical optimization of linker length and composition to facilitate the formation of a highly stable and productive ternary complex. A deep understanding of the role of linkers like this compound, combined with robust synthetic strategies and quantitative biological evaluation, is essential for advancing the next generation of targeted protein degraders from chemical novelty to transformative therapeutics.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with m-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins using methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester). This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic and biotechnological potential of proteins. The attachment of the hydrophilic PEG chain can improve protein solubility, stability, and in vivo circulation half-life, while potentially reducing immunogenicity.[1][2]
Introduction
This compound is an amine-reactive reagent that covalently attaches a monodisperse polyethylene glycol chain with ten repeating units to proteins. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (-NH2), such as the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds.[3][4] This reaction is most efficient at a neutral to slightly basic pH (7.2-9.0).[5] The extent of PEGylation can be controlled by adjusting the molar ratio of the this compound to the protein.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling a target protein with this compound, followed by purification of the PEGylated conjugate.
Materials Required
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Purification system and columns (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis cassettes)
Protein Preparation
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
This compound Reagent Preparation
Note: The NHS ester is moisture-sensitive. To avoid hydrolysis, equilibrate the vial to room temperature before opening and do not prepare stock solutions for long-term storage.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10 mg/mL or 10 mM solution is a common starting point.
Protein PEGylation Reaction
The optimal molar excess of this compound will depend on the protein and the desired degree of labeling. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 4 hours) may be required, particularly at a lower pH.
Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Protein
Purification is necessary to remove unreacted this compound, the hydrolyzed NHS byproduct, and any aggregated protein. The choice of purification method depends on the properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from unreacted, low-molecular-weight reagents. It is effective in removing unreacted PEG and native protein from the reaction mixture.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate proteins based on the degree of PEGylation, as the attachment of PEG chains can shield surface charges.
-
Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary purification step to IEX.
-
Dialysis/Ultrafiltration: These methods are effective for removing small molecule byproducts and for buffer exchange.
Storage
Store the purified PEGylated protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at –20 °C to –80 °C, and to aliquot the protein solution to avoid repeated freeze-thaw cycles.
Quantitative Data
The degree of labeling is dependent on several factors, including the molar ratio of the PEG reagent to the protein, the protein concentration, and the reaction pH.
Table 1: Effect of Molar Coupling Ratio on the Degree of Labeling of Goat anti-Mouse IgG.
| Molar Coupling Ratio (Label:Protein) | Degree of Labeling (Fluorescein Label) | Degree of Labeling (Biotin Label) |
| 5:1 | 2.0 | 2.1 |
| 10:1 | 3.5 | 3.8 |
| 20:1 | 5.0 | 5.0 |
| 40:1 | 6.2 | 6.5 |
Reaction Conditions: 1.0 mg/mL antibody in PBS, pH 7.0, for 2 hours. Data adapted from a study on labeling with generic fluorescein and biotin NHS esters, which demonstrates the general principle of increasing labeling with higher molar ratios.
Table 2: Typical PEGylation Results for IgG.
| Protein Concentration | Molar Excess of PEG-NHS Ester | Resulting Linkers per Antibody |
| 1-10 mg/mL | 20-fold | 4-6 |
This table provides a general guideline for the expected degree of labeling for a typical antibody under standard reaction conditions.
Characterization of PEGylated Proteins
The successful PEGylation of the protein can be confirmed by various analytical techniques:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unlabeled protein.
-
Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the native protein due to its increased hydrodynamic radius.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight increase, allowing for the determination of the number of attached PEG chains.
Diagrams
Below are diagrams illustrating the key processes described in this application note.
Caption: A flowchart of the key steps in the protein PEGylation protocol.
Caption: The chemical reaction between a primary amine on a protein and this compound.
References
- 1. scielo.br [scielo.br]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles for therapeutic and diagnostic applications. The covalent attachment of PEG chains to the nanoparticle surface, a process known as PEGylation, imparts a hydrophilic shield that can reduce nonspecific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time, thereby enhancing the Enhanced Permeability and Retention (EPR) effect in tumor tissues.[1][2][3]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG10-N-hydroxysuccinimidyl (m-PEG10-NHS) ester. The NHS ester functional group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds, offering a straightforward and efficient method for PEGylation.[4][5] These guidelines are intended for researchers in drug delivery, nanomedicine, and related fields.
Reaction Principle
The surface modification process is based on the reaction between the N-hydroxysuccinimidyl (NHS) ester of the m-PEG10 derivative and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the PEG chain to the nanoparticle. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.
Key Applications
The PEGylation of nanoparticles using m-PEG10-NHS ester is a versatile technique with several critical applications in drug delivery and nanomedicine:
-
Prolonged Systemic Circulation: By reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), PEGylation significantly extends the blood circulation half-life of nanoparticles.
-
Improved Stability: The hydrophilic PEG layer prevents nanoparticle aggregation and enhances their colloidal stability in biological fluids.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing potential immunogenic responses.
-
Enhanced Tumor Targeting: For passively targeted nanoparticles, the prolonged circulation time increases the probability of accumulation in tumor tissues via the EPR effect.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, liposomes)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis cassettes)
-
Deionized (DI) water
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.
1. Reagent Preparation:
- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
2. Nanoparticle Preparation:
- Disperse the amine-functionalized nanoparticles in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
- If necessary, sonicate the suspension briefly to ensure it is homogeneous.
3. Conjugation Reaction:
- Add the freshly prepared this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG reagent over the amount of amine-containing nanoparticles is generally recommended to achieve sufficient surface coverage.
- Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain nanoparticle stability.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).
4. Quenching and Purification:
- To stop the reaction, quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 10-20 mM.
- Incubate for 15-30 minutes at room temperature.
- Purify the PEGylated nanoparticles to remove excess this compound and reaction byproducts. This can be achieved through:
- Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
- Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the larger nanoparticles from the smaller, unreacted PEG molecules.
- Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer to remove small molecule impurities.
Protocol 2: Characterization of PEGylated Nanoparticles
This protocol outlines key methods to confirm the successful surface modification of nanoparticles with m-PEG10.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
- Utilize Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles before and after PEGylation.
- A modest increase in the hydrodynamic diameter is expected after PEGylation, indicating the presence of the PEG layer on the surface.
2. Zeta Potential Measurement:
- Measure the zeta potential of the nanoparticles before and after PEGylation using DLS with an electrode.
- A successful PEGylation of positively charged amine-functionalized nanoparticles will result in a decrease in the zeta potential, moving towards a more neutral value. This is due to the shielding of the surface charge by the PEG chains.
3. Quantification of Surface PEGylation (Optional):
- The extent of PEGylation can be quantified using various methods, including:
- Fluorescamine Assay: To quantify the number of remaining primary amine groups on the nanoparticle surface after PEGylation. A decrease in fluorescence compared to the un-PEGylated nanoparticles indicates successful conjugation.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to quantify the amount of PEG conjugated to the nanoparticles.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural characterization of PEGylated nanoparticles.
Data Presentation
Table 1: Typical Reaction Conditions for Nanoparticle PEGylation
| Parameter | Recommended Value | Reference |
| This compound Molar Excess | 10-50 fold | |
| Reaction Buffer | 0.1 M PBS | |
| Reaction pH | 7.2 - 8.0 | |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine |
Table 2: Expected Changes in Nanoparticle Properties After PEGylation
| Parameter | Before PEGylation (Amine-NP) | After PEGylation (PEG-NP) | Technique | Reference |
| Hydrodynamic Diameter | Variable (e.g., ~100 nm) | Increase of ~10-20 nm | DLS | |
| Zeta Potential | Positive (e.g., +20 to +40 mV) | Decrease towards neutrality (e.g., -5 to +10 mV) | DLS | |
| Surface Amine Groups | High | Significantly Reduced | Fluorescamine Assay |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Logical flow of nanoparticle surface modification.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy [mdpi.com]
- 3. munin.uit.no [munin.uit.no]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound, 2490419-63-9 | BroadPharm [broadpharm.com]
m-PEG10-NHS ester reaction conditions for optimal labeling efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the optimal reaction conditions for conjugating m-PEG10-NHS ester to proteins, peptides, and other amine-containing biomolecules. The following protocols are designed to ensure high labeling efficiency and reproducibility for applications in research, diagnostics, and therapeutic development.
Introduction to this compound Chemistry
The this compound is a modification reagent that covalently attaches a monodisperse polyethylene glycol (PEG) chain of ten ethylene glycol units to a target molecule.[1][2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable amide bond.[3]
The reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is highly dependent on the pH of the reaction medium. A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to an unreactive carboxylic acid and reducing the overall labeling efficiency. Careful control of reaction conditions is therefore crucial for successful conjugation.
Optimal Reaction Conditions
Achieving optimal labeling efficiency with this compound requires careful consideration of several key parameters. The following table summarizes the recommended conditions based on extensive data for NHS ester reactions.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | The optimal pH is a balance between ensuring the primary amine is deprotonated and minimizing hydrolysis of the NHS ester. A pH of 8.3-8.5 is often considered optimal for many proteins.[4][5] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this may require longer incubation times. |
| Buffer | Amine-free buffers | Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester and may be preferable for sensitive proteins. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal molar ratio of this compound to the target molecule depends on the number of available primary amines and the desired degree of labeling. A 20-fold molar excess is a common starting point for labeling antibodies, typically resulting in 4-6 PEG chains per antibody. The ratio should be optimized empirically for each specific application. |
| Solvent | Anhydrous DMSO or DMF | This compound is often dissolved in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of the protein. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve the labeling efficiency by favoring the reaction with the protein over hydrolysis. |
Experimental Protocols
General Workflow for Protein Labeling with this compound
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Workflow for this compound labeling of proteins.
Detailed Protocol for Protein Labeling
This protocol provides a step-by-step guide for labeling a generic protein with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing substances (e.g., Tris buffer, sodium azide), they must be removed by dialysis or buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so solutions should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography (SEC) column.
-
-
Storage:
-
Store the purified PEGylated protein under conditions that are optimal for the stability of the unlabeled protein.
-
Protocol for Quantifying the Degree of PEGylation
Determining the number of PEG chains attached to each protein molecule (the degree of PEGylation) is crucial for characterizing the final product. Several methods can be used for this purpose.
Principle: MALDI-TOF MS measures the molecular weight of the native and PEGylated protein. The mass difference corresponds to the number of attached PEG molecules.
Protocol:
-
Sample Preparation:
-
Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Mix the purified PEGylated protein sample with the matrix solution.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.
-
-
Instrumental Analysis:
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.
-
-
Data Analysis:
-
Determine the average molecular weight of the native and PEGylated protein from the mass spectra.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (MW_PEGylated_protein - MW_native_protein) / MW_m-PEG10
-
Principle: Reversed-phase or size-exclusion HPLC can separate different PEGylated species based on their hydrophobicity or size, respectively.
Protocol:
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions. For reversed-phase HPLC, a common mobile phase system consists of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Dissolve the purified PEGylated protein sample in the initial mobile phase and filter it through a 0.22 µm filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the HPLC column and elute using a suitable gradient.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the unreacted protein and the different PEGylated species. The area under each peak can be used to determine the relative abundance of each species.
-
Principle: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay quantifies the number of remaining free primary amines after the PEGylation reaction. By comparing this to the number of primary amines in the unlabeled protein, the degree of PEGylation can be determined.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Prepare a fresh 0.01% (w/v) solution of TNBSA in the bicarbonate buffer.
-
-
Assay:
-
Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of both the native and PEGylated protein solutions (at the same concentration, typically 20-200 µg/mL in the bicarbonate buffer).
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 335 nm.
-
The degree of PEGylation can be calculated from the reduction in absorbance of the PEGylated protein compared to the native protein.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction is too low.- Hydrolysis of the this compound.- Presence of amine-containing buffers.- Insufficient molar excess of the PEG reagent. | - Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the this compound solution immediately before use.- Ensure the buffer is free of primary amines.- Increase the molar ratio of this compound to the protein. |
| Protein Precipitation | - High concentration of organic solvent.- Protein is not stable under the reaction conditions. | - Ensure the final concentration of DMSO or DMF is below 10%.- Perform the reaction at a lower temperature (4°C).- Screen different amine-free buffers to find one that maintains protein stability. |
| High Polydispersity of PEGylated Product | - Reaction time is too long.- Molar ratio of PEG reagent is too high. | - Reduce the reaction time.- Optimize the molar ratio of this compound to the protein to favor the desired degree of labeling. |
Logical Relationships in NHS Ester Chemistry
The following diagram illustrates the key chemical reactions involved in the labeling process with this compound.
Caption: Key reactions in this compound conjugation.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Optimizing Protein Stability and Therapeutic Efficacy: A Guide to Calculating Molar Excess of m-PEG10-NHS Ester for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Application Note
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the in vivo half-life, reduce immunogenicity, and improve the stability of proteins. The degree of PEGylation is a critical parameter that dictates the ultimate efficacy and safety of the conjugated protein. This document provides a comprehensive guide to calculating and optimizing the molar excess of methoxy-poly(ethylene glycol)-succinimidyl carboxylate (m-PEG-NHS ester), specifically with a 10-unit PEG chain (m-PEG10-NHS), for targeted protein conjugation.
N-hydroxysuccinimide (NHS) esters of PEG are widely used for their ability to efficiently react with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on proteins under mild conditions to form stable amide bonds.[1][2] The extent of this reaction is primarily controlled by the molar ratio of the PEGylating agent to the protein. An insufficient molar excess will result in a low degree of PEGylation, while an excessive amount can lead to over-PEGylation, potentially compromising the protein's biological activity through steric hindrance at receptor-binding or active sites.[3] Therefore, a systematic approach to determine the optimal molar excess is crucial for successful bioconjugation.
This guide will detail the key factors influencing the PEGylation reaction, provide a step-by-step protocol for calculating the required molar excess, and outline methods for the characterization of the resulting PEGylated protein.
Factors Influencing Protein PEGylation with m-PEG-NHS Esters
Several factors can influence the efficiency and specificity of the PEGylation reaction. Careful consideration of these parameters is essential for achieving a consistent and desired degree of PEGylation.
| Factor | Influence on PEGylation | Recommendations |
| Molar Ratio of m-PEG-NHS to Protein | This is the most critical factor determining the degree of PEGylation. A higher molar excess generally leads to a higher number of PEG chains attached to the protein.[3][4] | Start with a molar excess in the range of 5-fold to 50-fold. A common starting point for antibodies is a 20-fold molar excess. Optimization is crucial for each specific protein. |
| Protein Concentration | Reactions with more dilute protein solutions may require a greater molar excess of the PEG-NHS ester to achieve the same level of conjugation compared to more concentrated protein solutions. | Maintain a protein concentration of 1-10 mg/mL. |
| Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH range of 7.0 to 9.0. At lower pH, the amine groups are protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases, reducing its availability for conjugation. | Perform the reaction in a buffer with a pH between 7.2 and 8.5. |
| Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the efficiency of PEGylation. | Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. |
| Reaction Temperature and Time | The reaction rate is influenced by both temperature and incubation time. | Common conditions include incubation for 30-60 minutes at room temperature or for 2 hours on ice. These parameters should be optimized for each specific protein. |
| m-PEG-NHS Ester Stability | NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. | Prepare the m-PEG-NHS ester solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. |
Experimental Protocols
Calculation of Molar Excess of m-PEG10-NHS Ester
This protocol provides a step-by-step guide to calculating the amount of this compound required for a desired molar excess.
Materials:
-
Protein of interest
-
This compound
-
Molecular weight of the protein
-
Molecular weight of the this compound
Procedure:
-
Determine the moles of protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Determine the desired moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate the required mass of this compound:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example Calculation for a 20-fold Molar Excess:
| Parameter | Value |
| Mass of Protein | 5 mg (0.005 g) |
| Molecular Weight of Protein | 150,000 g/mol (e.g., IgG) |
| Desired Molar Excess | 20 |
| Molecular Weight of this compound | ~10,000 g/mol |
-
Moles of Protein:
-
(0.005 g) / (150,000 g/mol ) = 3.33 × 10⁻⁸ mol
-
-
Moles of this compound:
-
3.33 × 10⁻⁸ mol × 20 = 6.66 × 10⁻⁷ mol
-
-
Mass of this compound:
-
6.66 × 10⁻⁷ mol × 10,000 g/mol = 0.00666 g = 6.66 mg
-
Protocol for Protein PEGylation
This protocol outlines a general procedure for the conjugation of this compound to a protein.
Materials:
-
Protein solution (in amine-free buffer, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the protein solution:
-
Dissolve the protein in an appropriate amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound solution:
-
Immediately before use, dissolve the calculated mass of this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The volume of the organic solvent should not exceed 10% of the final reaction volume to avoid protein denaturation.
-
-
Perform the conjugation reaction:
-
Add the appropriate volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench the reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.
-
-
Purify the PEGylated protein:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization of PEGylated Protein
It is essential to characterize the resulting PEGylated protein to determine the degree of PEGylation and assess its purity and integrity.
| Analytical Method | Information Obtained |
| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight of the PEGylated protein compared to the native protein. A smear or multiple bands may indicate heterogeneity in the degree of PEGylation. |
| Size-Exclusion Chromatography (SEC) | Separates proteins based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius, leading to an earlier elution time compared to the unmodified protein. Can be used to separate different PEGylated species. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides accurate molecular weight information, allowing for the determination of the number of PEG chains attached to the protein. |
| ¹H NMR Spectroscopy | Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a known protein signal. |
Quantitative Data: Molar Excess vs. Degree of PEGylation
The following table provides representative data on how varying the molar excess of m-PEG-NHS ester can influence the average number of PEG molecules conjugated to a model protein, such as a monoclonal antibody (mAb). It is important to note that these values are illustrative and the optimal molar excess must be determined empirically for each specific protein.
| Molar Excess of m-PEG-NHS Ester | Average Degree of PEGylation (PEG molecules/protein) | Observations |
| 5:1 | 1 - 2 | Low level of PEGylation, mono-PEGylated species may be predominant. |
| 10:1 | 2 - 4 | Moderate PEGylation, a mixture of mono- and di-PEGylated species. |
| 20:1 | 4 - 6 | Higher degree of PEGylation, suitable for achieving significant half-life extension. |
| 50:1 | > 6 | High degree of PEGylation, increased risk of protein aggregation and loss of biological activity. |
Visualizations
Experimental Workflow for Protein PEGylation
Caption: A streamlined workflow for the PEGylation of proteins.
Impact of PEGylation on Receptor Binding and Signaling
References
Step-by-Step Guide to Lysine Modification with m-PEG10-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase solubility, prolong circulation half-life, and reduce immunogenicity. This document provides a detailed guide for the modification of protein lysine residues using methoxy-PEG10-N-hydroxysuccinimidyl (m-PEG10-NHS) ester, a monofunctional PEG reagent with a discrete chain length of 10 ethylene glycol units. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.
Principle of the Reaction
The reaction between m-PEG10-NHS ester and a primary amine on a protein is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is pH-dependent, with optimal rates typically observed in the range of pH 7.0 to 9.0.
Materials and Reagents
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) columns and buffers)
-
Characterization instruments (e.g., SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC)
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein of interest in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 7.5, or 1 M Glycine.
PEGylation Reaction
The following protocol is a general guideline. The optimal conditions, particularly the molar ratio of this compound to protein, may need to be determined empirically for each specific protein.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess is recommended.[1]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to minimize protein denaturation.
-
Incubate the reaction mixture. Incubation times can range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1] The optimal time depends on the desired degree of PEGylation and the reactivity of the specific lysine residues.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is consumed.
Purification of the PEGylated Protein
Purification is essential to remove unreacted this compound, the hydrolyzed PEG, and any unreacted protein. The choice of purification method depends on the properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from unreacted PEG and smaller reaction byproducts based on their hydrodynamic radius.[2]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) from the unmodified protein.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins, as the PEG moiety can alter the protein's hydrophobicity.
Characterization of the PEGylated Protein
Characterization is crucial to determine the degree of PEGylation and to confirm the identity and purity of the final product.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the PEGylated protein, which allows for the calculation of the average number of PEG chains attached. LC-MS can also be used to quantify the different PEGylated species.
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the PEGylated product and to quantify the different species.
Quantitative Data Summary
The following tables provide representative quantitative data for the lysine modification of proteins using PEG-NHS esters. Note that specific values may vary depending on the protein, the specific PEG-NHS ester used, and the reaction conditions.
Table 1: Reaction Conditions and Degree of PEGylation
| Parameter | Condition | Expected Outcome | Reference |
| pH | 7.4 | Slower reaction, longer half-life of NHS ester | |
| 8.0 - 8.5 | Optimal balance of amine reactivity and NHS ester stability | ||
| 9.0 | Faster reaction, but also faster hydrolysis of NHS ester | ||
| Molar Excess of PEG-NHS Ester | 5- to 20-fold | Higher excess leads to a higher degree of PEGylation | |
| Reaction Time | 30 min - 2 hours (Room Temp) | Longer time generally increases the degree of PEGylation | |
| Overnight (4°C) | Slower reaction, may be suitable for sensitive proteins | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentration can improve reaction efficiency |
Table 2: Purification Method Comparison
| Purification Method | Principle | Purity Achieved | Advantages | Disadvantages | Reference |
| Size Exclusion Chromatography (SEC) | Separation based on size | >95% | Effective for removing unreacted PEG and small molecules. | May not resolve different PEGylated species (mono-, di-, etc.) effectively. | |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | >90% | Can separate different PEGylated species. | Requires optimization of buffer and gradient conditions. | |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Variable | Can provide an alternative separation mechanism. | Performance can be protein-dependent. |
Table 3: Characterization Technique Overview
| Characterization Technique | Information Obtained | Key Considerations | Reference |
| SDS-PAGE | Apparent molecular weight shift | Provides qualitative confirmation of PEGylation. | |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Exact molecular weight, degree of PEGylation | Can resolve different PEGylated species. | |
| LC-MS | Quantitative analysis of different PEGylated species, purity | Provides detailed information on the heterogeneity of the product. |
Visualizations
References
Application Notes and Protocols for the Purification of m-PEG10-NHS Ester Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of bioconjugates synthesized using methoxy-poly(ethylene glycol)10-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester). The goal of the purification process is to separate the desired PEGylated bioconjugate from unreacted protein, excess this compound, and other reaction byproducts.[] The choice of purification technique depends on several factors, including the physicochemical properties of the protein and the PEG conjugate, the scale of the purification, and the desired final purity.
The primary methods for purifying PEGylated proteins are based on differences in size, charge, and hydrophobicity between the conjugate and impurities.[2] The most commonly employed techniques include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Tangential Flow Filtration (TFF).[][3][4]
Key Purification Challenges
The PEGylation reaction mixture is a heterogeneous mix of the desired mono-PEGylated product, unreacted protein, excess PEG reagent, and potentially multi-PEGylated or isomeric species. The primary challenges in purification are:
-
Separation of PEGylated conjugate from unreacted protein: This is often the primary goal of the purification process.
-
Removal of excess PEG reagent: Unreacted this compound and its hydrolyzed form must be efficiently removed.
-
Resolution of different PEGylated species: In some cases, it may be necessary to separate mono-PEGylated from multi-PEGylated species or positional isomers.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution. PEGylation increases the hydrodynamic size of a protein, allowing for the separation of the larger PEGylated conjugate from the smaller, unreacted protein. SEC is particularly effective for removing unreacted low molecular weight PEG reagents and byproducts.
Experimental Protocol: SEC
Objective: To separate this compound bioconjugates from unreacted protein and excess PEG reagent.
Materials:
-
SEC column (e.g., Superdex™ 75, Superdex™ 200, or equivalent, with a fractionation range appropriate for the size of the protein and its conjugate)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Quenched PEGylation reaction mixture
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the quenched PEGylation reaction mixture to remove any precipitated material.
-
Injection: Inject the clarified sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a typical analytical/semi-preparative column).
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated conjugate will elute earlier (at a lower retention volume) than the unreacted protein due to its larger size.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to determine the purity of the PEGylated conjugate.
-
Pooling: Pool the fractions containing the purified this compound bioconjugate.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The attachment of the neutral m-PEG10 chain can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin. This allows for the separation of the PEGylated conjugate from the unreacted protein. IEX is often the method of choice for purifying PEGylated proteins.
Experimental Protocol: IEX
Objective: To purify this compound bioconjugates based on charge differences.
Materials:
-
Anion-exchange (e.g., Q-Sepharose) or Cation-exchange (e.g., SP-Sepharose) column, depending on the pI of the protein and the chosen buffer pH.
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
-
Quenched and desalted PEGylation reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Load the desalted reaction mixture onto the column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with Buffer A to remove any unbound material, including the neutral unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% B over 20 column volumes). The PEGylated conjugate, having a shielded charge, will typically elute at a lower salt concentration than the unreacted protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis and Pooling: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify and pool the fractions containing the pure bioconjugate.
References
Revolutionizing Targeted Drug Delivery: Applications and Protocols of m-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The advent of precision medicine has underscored the demand for sophisticated drug delivery systems that can selectively target diseased cells while minimizing off-target effects. Methoxypolyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) linkers have emerged as a cornerstone in this field, enabling the covalent attachment of polyethylene glycol (PEG) chains to various therapeutic and targeting moieties. This application note focuses on a specific and widely utilized variant, m-PEG10-NHS ester , a heterobifunctional linker comprising a methoxy-capped ten-unit PEG chain and an amine-reactive NHS ester.
The inclusion of the hydrophilic 10-unit PEG spacer offers a multitude of advantages in drug delivery design. It enhances the aqueous solubility of conjugated molecules, reduces immunogenicity, and prolongs circulation half-life by shielding the therapeutic cargo from proteolytic degradation and rapid renal clearance.[1] The terminal NHS ester group readily reacts with primary amines on proteins, antibodies, peptides, and amine-functionalized nanoparticles to form stable amide bonds, providing a versatile and efficient conjugation strategy.[1]
This document provides a comprehensive overview of the applications of this compound in targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this dynamic area of study.
Key Applications in Targeted Drug Delivery
The unique properties of this compound make it an invaluable tool in several advanced drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the this compound acts as a hydrophilic linker, covalently attaching a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[1] The PEG spacer improves the overall solubility and stability of the ADC, enhances its pharmacokinetic profile, and provides spatial separation between the antibody and the drug.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG chain enhances the solubility and bioavailability of the PROTAC molecule.[1]
-
PEGylation of Nanoparticles and Liposomes: Surface modification of nanoparticles and liposomes with this compound is a common strategy to create "stealth" drug delivery vehicles. The PEG layer reduces opsonization and uptake by the mononuclear phagocyte system, thereby extending their circulation time and promoting passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Quantitative Data on the Impact of PEGylation
The inclusion of a PEG linker significantly influences the physicochemical and biological properties of drug delivery systems. The following table summarizes representative data on how a 10 kDa PEG linker, comparable in size to the extended chain of multiple m-PEG10 units, can impact key parameters of a targeted drug conjugate.
| Parameter | Without PEG Linker | With 10 kDa PEG Linker | Fold Change | Reference |
| Circulation Half-Life | 1.0 (normalized) | 11.2 | 11.2-fold increase | |
| In Vitro Cytotoxicity (IC50) | 1.0 (normalized) | 22.0 | 22-fold decrease | |
| Off-Target Toxicity | High | Reduced by >4 times | >4-fold decrease |
Note: This data is derived from a study on affibody-drug conjugates and is presented here to illustrate the significant impact of a 10 kDa PEG linker. The exact quantitative effects of this compound may vary depending on the specific molecule or nanoparticle being modified.
Experimental Protocols
Here, we provide detailed protocols for common applications of this compound in targeted drug delivery.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody for ADC Development
This protocol outlines the steps for conjugating this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), purify the antibody using a desalting column or dialysis against PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to the antibody solution to a final concentration of 10-20% (v/v).
-
Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of PEGylated Antibody:
-
Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified PEGylated antibody.
-
-
Characterization:
-
Determine the concentration of the PEGylated antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of PEGylation can be determined using techniques such as SDS-PAGE (observing the increase in molecular weight) or mass spectrometry.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the PEGylation of nanoparticles with surface amine groups using this compound.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application. A 10 to 50-fold molar excess of the linker is a common starting point.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles.
-
-
Final Resuspension and Storage:
-
Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further use.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation using Dynamic Light Scattering (DLS). A successful PEGylation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
Surface PEG Density: Quantify the amount of PEG conjugated to the nanoparticle surface using techniques like Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA).
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: Covalent conjugation of this compound to an antibody.
Caption: Workflow for surface modification of nanoparticles.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
References
Application Note and Protocol for the Preparation of m-PEG10-NHS Ester Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of m-PEG10-NHS (N-Hydroxysuccinimide) ester in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining the reagent's reactivity for subsequent conjugation reactions.
Introduction
m-PEG10-NHS ester is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The N-Hydroxysuccinimide (NHS) ester functional group reacts with primary amines over a pH range of 7-9 to form stable amide bonds.[4][5] The hydrophilic 10-unit PEG linker enhances the water solubility of the modified molecule, can reduce aggregation, and may minimize steric hindrance.
The NHS ester is highly susceptible to hydrolysis in the presence of water. Therefore, proper handling and the use of an anhydrous solvent are paramount to preserving its reactivity. DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, making it an excellent choice for preparing concentrated stock solutions of this compound. This protocol outlines the best practices for preparing and storing these stock solutions to ensure optimal performance in labeling applications.
Quantitative Data Summary
The following table summarizes the key properties and handling parameters for this compound.
| Parameter | Value | Notes / References |
| Chemical Properties | ||
| Molecular Weight | ~597.66 g/mol | This value can vary slightly between suppliers. Always refer to the manufacturer's certificate of analysis. |
| Purity | >90% | Purity of NHS esters can degrade over time; a minimum purity of >90% is assured upon shipping by some suppliers. |
| Recommended Solvent | ||
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | The use of anhydrous (water-free) grade is critical to prevent hydrolysis of the NHS ester. |
| Stock Solution Parameters | ||
| Recommended Concentration | 10 mg/mL | This provides a convenient concentration for subsequent dilutions into aqueous reaction buffers. |
| Preparation | Prepare fresh for immediate use. | To ensure maximum reactivity, solutions should be prepared on the same day they are used. |
| Storage Conditions | ||
| Solid Reagent | -20°C, desiccated | Store tightly sealed and protected from moisture and light. |
| Stock Solution (Short-Term) | -20°C or -80°C in aliquots | For up to one month at -20°C; up to 6 months at -80°C. Tightly seal vials and protect from moisture. |
Experimental Protocol
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in anhydrous DMSO.
Required Materials and Equipment
-
This compound solid powder
-
Anhydrous DMSO (≥99.9%), preferably from a sealed bottle
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Inert gas (Nitrogen or Argon), optional but recommended
Step-by-Step Preparation Procedure
-
Equilibrate Reagents:
-
Remove the vial of this compound from -20°C storage.
-
Allow the unopened vial to equilibrate to room temperature for at least 1 hour before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reagent.
-
Ensure the anhydrous DMSO is also at room temperature.
-
-
Weigh the Reagent:
-
In a fume hood or well-ventilated area, carefully weigh the desired amount of this compound powder into a clean, dry microcentrifuge tube or vial. For example, weigh 1 mg of the powder.
-
Work quickly to minimize the reagent's exposure to air.
-
-
Add Anhydrous DMSO:
-
Using a dry pipette, add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Calculation: To prepare a 10 mg/mL solution, divide the mass of the ester (in mg) by the desired concentration (10 mg/mL) to get the required volume of DMSO (in mL).
-
Example: For 1 mg of this compound, add 100 µL of anhydrous DMSO.
-
-
-
Dissolve the Reagent:
-
Tightly cap the vial.
-
Gently vortex the solution until the this compound is completely dissolved. Pipetting the solution up and down can also aid dissolution.
-
-
Use and/or Storage:
-
Immediate Use: It is highly recommended to use the freshly prepared stock solution immediately for conjugation reactions.
-
Storage: If storage is necessary, immediately aliquot the stock solution into smaller volumes in tightly sealed, low-moisture-vapor-transmission vials (e.g., amber glass or polypropylene tubes).
-
If possible, flush the headspace of each aliquot with a dry, inert gas (e.g., nitrogen or argon) before sealing to displace moisture and oxygen.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the reagent.
-
Workflow Diagram
The following diagram illustrates the complete workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
Dispose of chemical waste according to institutional and local regulations.
References
Troubleshooting & Optimization
How to prevent hydrolysis of m-PEG10-NHS ester in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG10-NHS ester. Our goal is to help you prevent hydrolysis and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is exposure to moisture. The N-hydroxysuccinimide (NHS) ester group is highly susceptible to hydrolysis in aqueous environments, which leads to the formation of an inactive carboxyl group and N-hydroxysuccinimide. This reaction is accelerated at higher pH levels.[1][2][3][4][5]
Q2: How should I properly store and handle this compound to minimize hydrolysis?
A2: To minimize hydrolysis, this compound should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: Can I prepare a stock solution of this compound?
A3: It is strongly recommended to prepare solutions of this compound immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -80°C for up to 6 months. Avoid preparing aqueous stock solutions as the NHS ester will readily hydrolyze.
Q4: What is the optimal pH for conjugation reactions with this compound, and how does pH affect hydrolysis?
A4: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. While the reaction with amines is more efficient at a slightly basic pH, the rate of hydrolysis also increases significantly with increasing pH. Therefore, a compromise must be made to maximize conjugation efficiency while minimizing hydrolysis.
Q5: Which buffers should I use for my conjugation reaction?
A5: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, or sodium bicarbonate buffer at pH 8.3. Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Q6: How can I stop the conjugation reaction?
A6: The reaction can be stopped, or "quenched," by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM. These will react with any remaining unreacted this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH of the reaction buffer may be too low for efficient amine reaction or too high, leading to rapid hydrolysis. | Use a buffer in the pH range of 7.2-8.5. Verify the pH of your buffer before starting the reaction. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule. | Use an amine-free buffer such as PBS. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. | |
| Inconsistent Results | Variability in reagent activity: The this compound may have partially hydrolyzed between experiments. | Aliquot the solid reagent upon receipt to avoid repeated opening of the main vial. Always handle the reagent in a low-humidity environment. |
| Inconsistent reaction times: Longer reaction times can lead to more hydrolysis. | Optimize and standardize your reaction time. Typical reactions run for 30-60 minutes at room temperature or 2 hours on ice. | |
| Complete Reaction Failure | Inactive this compound: The reagent may be completely hydrolyzed due to improper storage or handling. | Purchase a new vial of the reagent and adhere strictly to the storage and handling recommendations. |
| Absence of primary amines on the target molecule: The target molecule may not have accessible primary amines for conjugation. | Confirm the presence and accessibility of primary amines on your target molecule using an appropriate assay. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of NHS esters at different pH values.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts using a size-exclusion chromatography column.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. NHS-PEG-NHS [nanocs.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting low yield in m-PEG10-NHS ester conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with m-PEG10-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH2), such as the ε-amino group of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2][3][4][5] The hydrophilic polyethylene glycol (PEG) spacer can increase the solubility and stability of the modified molecule.
Q2: My conjugation yield is very low. What are the most common causes?
Low conjugation yield is typically traced back to one of four primary issues:
-
Hydrolysis of the this compound: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive. This is the main competing reaction.
-
Suboptimal Reaction pH: The reaction is highly pH-dependent. If the pH is too low, the primary amines on the target molecule will be protonated and thus unreactive. If the pH is too high, the rate of hydrolysis of the NHS ester will outpace the conjugation reaction.
-
Presence of Competing Nucleophiles: Buffers or contaminants containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the this compound, significantly reducing the yield.
-
Inactive Reagents: Improper storage or handling of the this compound can lead to its degradation before use.
Q3: How should I properly store and handle the this compound reagent?
To ensure maximum reactivity, proper storage and handling are critical:
-
Storage: The solid reagent should be stored at -20°C in a desiccated environment.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature for at least one hour to prevent moisture from the air condensing onto the cold reagent.
-
Solution Preparation: Prepare solutions immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes. Dissolve the reagent in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Q4: What is the optimal pH for the conjugation reaction and which buffers are compatible?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. This range provides a good balance between having sufficiently deprotonated (nucleophilic) amines on the target molecule and minimizing the hydrolysis of the NHS ester.
| Buffer System | Recommended pH Range | Compatible? |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Yes |
| Borate Buffer | 8.0 - 9.0 | Yes |
| Carbonate/Bicarbonate Buffer | 8.0 - 9.0 | Yes |
| HEPES Buffer | 7.2 - 8.0 | Yes |
| Tris Buffer (e.g., TBS) | 7.0 - 9.0 | No |
| Glycine Buffer | - | No |
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Conjugation Yield
If you are experiencing low yields, follow this logical workflow to identify the potential cause.
Guide 2: Understanding the Competing Reactions
The success of your conjugation reaction depends on the rate of the amidation reaction being significantly higher than the rate of the competing hydrolysis reaction. The reaction pH is the most critical factor influencing these rates.
The following table summarizes the effect of pH on the half-life of an NHS ester, illustrating how quickly it can become inactive at higher pH values.
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | < 9 minutes |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein. The optimal molar ratio and reaction time should be determined empirically.
Materials:
-
Protein solution (1-10 mg/mL in a compatible buffer like PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl or Glycine, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into a compatible buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2).
-
Reagent Dissolution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 50-fold molar excess is a good starting point).
-
Add the calculated volume of the PEG solution to your protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight, and/or use HPLC or mass spectrometry to determine the degree of PEGylation.
Protocol 2: SDS-PAGE Analysis of Conjugation Products
SDS-PAGE is a straightforward method to qualitatively assess the success of a PEGylation reaction. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
Procedure:
-
Collect samples from your reaction at different time points (e.g., T=0, T=30 min, T=60 min) and a sample of the final purified product.
-
Mix each sample with an appropriate volume of SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's size. Include a lane with the unmodified protein as a control and a molecular weight marker.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the lane with the unmodified protein to the lanes with the reaction samples. A successful conjugation will show new, higher molecular weight bands corresponding to the PEGylated protein. The intensity of the unmodified protein band should decrease over time as it is converted to the PEGylated form.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NHS-PEG-NHS [nanocs.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing pH for m-PEG10-NHS ester reaction with primary amines
Welcome to the technical support center for m-PEG10-NHS ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.0 and 9.0.[1][2][3] For most applications, a pH range of 7.2 to 8.5 is recommended to ensure efficient conjugation.[4][5] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react with the NHS ester, while minimizing the hydrolysis of the NHS ester itself.
Q2: How does pH affect the this compound reaction?
The pH of the reaction buffer is a critical factor that influences both the desired conjugation reaction and the competing hydrolysis of the NHS ester.
-
Low pH (<7.0): At lower pH values, primary amines are protonated, which reduces their nucleophilicity and slows down the rate of the conjugation reaction.
-
Optimal pH (7.2-8.5): This range provides a good balance between having deprotonated, reactive amines and a manageable rate of NHS ester hydrolysis.
-
High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester significantly accelerates. This competing reaction can lead to lower conjugation yields as the this compound becomes non-reactive before it can conjugate to the target molecule.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all compatible choices. A 0.1 M sodium bicarbonate buffer at pH 8.3-8.5 is a common recommendation.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the reaction. If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How should this compound reagents be stored and handled?
m-PEG-NHS esters are highly sensitive to moisture. Proper storage and handling are essential to maintain their reactivity.
-
Storage: Store the reagent in a desiccated environment at -20°C.
-
Handling: Before opening the vial, it is critical to allow it to equilibrate to room temperature to prevent condensation of moisture onto the reagent. It is best to prepare solutions fresh for each experiment and discard any unused reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Hydrolyzed this compound | Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Presence of Primary Amines in Buffer | Use a non-amine containing buffer such as PBS, borate, or carbonate buffer. If your protein is in a buffer like Tris or glycine, perform a buffer exchange prior to the reaction. |
| Insufficient Molar Excess of PEG Reagent | The optimal molar ratio of the NHS ester to the target molecule should be optimized. A 10 to 50-fold molar excess of the PEG reagent is a common starting point. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| Use of a Hydrophobic NHS Ester | If you are conjugating a particularly hydrophobic molecule, this can decrease the overall solubility of the protein conjugate. Using a PEGylated version of the NHS ester, such as m-PEG10-NHS, helps to increase the hydrophilicity of the final product. |
Data Summary
The following table summarizes the key reaction parameters for m-PEG-NHS ester reactions with primary amines, including the impact of pH on reaction kinetics.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Reaction Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures can help to slow hydrolysis. |
| Reaction Time | 30 minutes to 2 hours | Can be extended to overnight, especially at 4°C. |
| Molar Excess of PEG-NHS | 10 to 50-fold | Should be optimized for the specific application. |
The rate of both the desired amidation reaction and the competing hydrolysis reaction are highly dependent on pH.
| pH | Amidation Half-Time (t1/2) | Hydrolysis Half-Life (t1/2) |
| 7.4 | Gradually reaches steady state by 2 hours | > 120 minutes |
| 8.0 | ~80 minutes | ~210 minutes |
| 8.5 | ~20 minutes | ~180 minutes |
| 8.6 | - | ~10 minutes (at 4°C) |
| 9.0 | Reaches steady state within 10 minutes | < 9 minutes |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein with primary amines
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Equilibrate the this compound vial to room temperature before opening.
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10 to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
-
-
Storage:
-
Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Post-Conjugation Purification of PEGylated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG10-NHS ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual unreacted this compound can lead to several downstream issues. It can compete with your PEGylated conjugate in binding assays, leading to inaccurate results. Furthermore, the presence of free PEG can interfere with analytical techniques used for characterization, such as mass spectrometry and size-exclusion chromatography, making it difficult to assess the purity and degree of PEGylation of your final product. For therapeutic applications, incomplete removal of reagents is a critical safety concern.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most prevalent and effective methods for purifying PEGylated molecules from excess reagents are based on differences in molecular size. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).[1][2][] The choice of method depends on factors such as the size difference between the conjugate and the free PEG, the sample volume, and the desired purity.
Q3: Can I use precipitation to remove the unreacted PEG-NHS ester?
A3: While precipitation can be used in some cases, it is generally less effective for removing unreacted PEG-NHS esters compared to size-based purification methods. PEG itself can sometimes be used to precipitate proteins, which could complicate the separation.[4] For robust and reliable removal, dialysis, SEC, or TFF are recommended.
Q4: How can I confirm that the unreacted this compound has been successfully removed?
A4: The success of the purification can be assessed using various analytical techniques. Size-exclusion chromatography (SEC-HPLC) is a powerful method to separate and quantify the PEGylated conjugate from the smaller, unreacted PEG.[5] Other techniques like mass spectrometry can also be used to confirm the molecular weight of the purified conjugate and the absence of low molecular weight contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Unreacted PEG detected in the final product after purification. | Inappropriate purification method selected. | The size difference between your conjugate and the this compound may not be sufficient for the chosen method. Consider a method with higher resolution, such as a longer SEC column or a TFF membrane with a more appropriate molecular weight cut-off (MWCO). |
| Suboptimal parameters for the chosen purification method. | For dialysis, ensure the MWCO of the membrane is appropriate to retain your conjugate while allowing the smaller PEG reagent to pass through. For SEC, optimize the column length, bead porosity, and flow rate for better separation. For TFF, adjust the transmembrane pressure and diafiltration volumes. | |
| Low yield of the PEGylated conjugate after purification. | Loss of product during the purification process. | For dialysis, ensure the membrane is intact and not leaking. With SEC, check for non-specific binding of your conjugate to the column matrix; consider changing the buffer or the column type. In TFF, product loss can occur through the membrane if the MWCO is too large or due to aggregation. |
| Protein aggregation or precipitation during purification. | Buffer incompatibility or harsh purification conditions. | Ensure the purification buffer is compatible with your protein's stability (pH, ionic strength). For SEC and TFF, avoid high pressures that could induce shear stress and aggregation. Consider performing the purification at a lower temperature (e.g., 4°C). |
Purification Strategy Selection
The selection of an appropriate purification strategy is critical for obtaining a high-purity PEGylated product. The following diagram outlines a logical workflow for choosing the most suitable method.
Caption: Workflow for selecting a purification strategy.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Simple, inexpensive, gentle on proteins. | Slow, requires large buffer volumes, may not be suitable for large-scale production. | Lab-scale (µL to L) |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of molecules as they pass through a porous column matrix. | High resolution, can separate species with small size differences, also serves as a buffer exchange step. | Can be time-consuming, potential for sample dilution, column capacity limitations. | Analytical to preparative scale |
| Tangential Flow Filtration (TFF) | Separation of molecules based on size using a semi-permeable membrane with fluid flow parallel to the membrane surface. | Fast, scalable, can concentrate the sample, efficient buffer exchange. | Can cause shear stress on proteins, potential for membrane fouling, requires specialized equipment. | Pilot to process scale |
Detailed Experimental Protocols
Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated conjugate but large enough to allow the unreacted this compound (MW ≈ 600 Da) to pass through freely. A 3-5 kDa MWCO is often a good starting point for protein conjugates.
-
Sample Preparation: Place your post-conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 100-1000 times the sample volume). The buffer should be the desired final buffer for your purified conjugate.
-
Buffer Exchange: Gently stir the dialysis buffer at 4°C. Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted PEG.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified sample.
Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated conjugate. The goal is to have the conjugate elute in the void volume or early fractions, well-separated from the smaller, unreacted PEG which will elute later.
-
System Equilibration: Equilibrate the SEC column with 2-3 column volumes of your desired elution buffer.
-
Sample Loading: Load your post-conjugation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Begin the elution with the equilibration buffer at a constant flow rate. Collect fractions as the sample passes through the column.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for proteins) to identify the peak corresponding to your PEGylated conjugate. Pool the relevant fractions containing the purified product.
Tangential Flow Filtration (TFF)
-
Membrane Selection: Select a TFF membrane with an appropriate MWCO to retain your PEGylated conjugate while allowing the unreacted this compound to pass through into the permeate.
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions and equilibrate the membrane with the diafiltration buffer.
-
Concentration (Optional): If desired, first concentrate your sample to a smaller volume by directing the permeate to waste.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This process washes out the smaller, unreacted PEG molecules. Typically, 5-10 diavolumes are sufficient for complete removal.
-
Sample Recovery: Once the diafiltration is complete, recover the concentrated and purified PEGylated conjugate from the system.
References
Technical Support Center: Minimizing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1][3] Deviating from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: Although PEG is generally considered a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and molecular weight of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution, including aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing or non-denaturing conditions. | Visualizes the presence of covalent and non-covalent aggregates. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field. | Determines the molecular weight distribution and can distinguish between different aggregate species. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. An increase in turbidity can indicate aggregation. | Provides a simple, qualitative assessment of aggregation. |
| Field Flow Fractionation (FFF) | Separates particles based on their diffusion in a laminar flow field. | Characterizes a wide range of aggregate sizes, from soluble oligomers to subvisible particles. |
Q3: How does the choice of PEG reagent affect aggregation?
The properties of the PEG reagent play a crucial role in the propensity for protein aggregation:
-
Functionality:
-
Monofunctional PEGs (e.g., mPEG-NHS, mPEG-aldehyde) are generally preferred to minimize intermolecular cross-linking as they have only one reactive group.
-
Bifunctional PEGs (e.g., HO-PEG-OH, NHS-PEG-NHS) have a higher risk of causing aggregation due to their ability to link two protein molecules.
-
-
Molecular Weight: The molecular weight of the PEG can influence protein stability. While higher molecular weight PEGs can offer better shielding, they might also induce conformational changes in some proteins, leading to aggregation. The optimal molecular weight is protein-dependent.
-
Purity and Dispersity: The presence of di-functional impurities in a mono-functional PEG reagent can lead to unintentional cross-linking. Using highly pure and monodisperse PEG can lead to more uniform PEGylation and reduced aggregation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to protein aggregation during PEGylation.
Issue 1: Significant precipitation is observed during the PEGylation reaction.
This is often a sign of extensive aggregation. The following workflow can help identify and resolve the issue.
Issue 2: SEC analysis shows a high percentage of soluble aggregates post-reaction.
Even in the absence of visible precipitation, soluble aggregates can form. The following strategies can help mitigate this issue.
1. Reaction Condition Optimization:
A systematic screening of reaction parameters is crucial. This can be performed in small-scale experiments before scaling up.
| Parameter | Range to Screen | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A lower molar excess of PEG can reduce the extent of multi-PEGylation and aggregation. |
| pH | 6.0, 7.0, 7.4, 8.0 | The optimal pH for stability should be determined empirically. For amine-reactive PEGs, a lower pH (around 7) can favor N-terminal PEGylation over lysine PEGylation, potentially reducing aggregation. |
| Temperature | 4°C, Room Temperature | Lowering the temperature slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking. |
2. Incorporate Stabilizing Excipients:
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can be beneficial.
| Excipient Class | Examples | Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
3. Modify the Reaction Procedure:
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over time. This can help to control the reaction rate and minimize local high concentrations of the PEG reagent.
-
Buffer Composition: Ensure the reaction buffer does not contain primary amines (e.g., Tris) if you are using an amine-reactive PEG, as this will compete with the protein for the PEG reagent. Phosphate or bicarbonate buffers are often suitable alternatives.
Issue 3: How to remove aggregates after the PEGylation reaction?
If aggregation cannot be completely prevented, several chromatographic techniques can be used to remove aggregates from the PEGylated protein product.
| Purification Method | Principle | Separation Basis |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Aggregates, being larger, elute before the monomeric PEGylated protein. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | PEGylation often shields surface charges, altering the protein's elution profile. This can be exploited to separate PEGylated species from un-PEGylated protein and aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | The separation of PEGylated proteins can be challenging as PEG itself can interact with the HIC resin. However, it can be effective in some cases. |
| Multimodal Chromatography (MMC) | Utilizes a combination of ionic, hydrophobic, and hydrogen bonding interactions. | Can offer unique selectivity for separating aggregates from the desired product. |
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer without primary amines)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
Reaction buffers at different pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0)
-
96-well plate or microcentrifuge tubes
-
Thermomixer or incubators at 4°C and room temperature
-
SEC-HPLC system for analysis
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant.
-
Set up Reactions:
-
Pipette the appropriate volume of protein stock solution into each well/tube.
-
Add the corresponding reaction buffer to achieve the target pH and protein concentration.
-
Add the calculated volume of the activated PEG stock solution to achieve the desired molar ratio.
-
-
Incubation: Incubate the reactions at the designated temperatures (e.g., 4°C and room temperature) for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Quenching (Optional): If necessary, quench the reaction by adding a small molecule with the same functional group targeted by the PEG reagent (e.g., Tris or glycine for NHS-activated PEGs).
-
Analysis: Analyze each reaction mixture for the percentage of monomer and aggregate using SEC-HPLC.
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the monomeric PEGylated protein from aggregates and unreacted species.
Materials:
-
PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC system
-
Equilibration/elution buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer at a predetermined flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any large particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer. Collect fractions as the sample elutes. Aggregates will elute first, followed by the desired monomeric PEGylated protein, and then any smaller, unreacted species.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify those containing the pure, monomeric PEGylated protein.
-
Pooling: Pool the pure fractions containing the desired product.
Visualization of Key Concepts
References
Impact of buffer choice on m-PEG10-NHS ester reaction kinetics
Welcome to the technical support center for m-PEG10-NHS ester reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their PEGylation experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the target molecule.[2][3][4] The generally recommended optimal pH is between 8.3 and 8.5. |
| Incompatible Buffer | Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for the NHS ester. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation. |
| Hydrolyzed this compound | NHS esters are highly sensitive to moisture. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and do not store them as stock solutions. |
| Insufficient Molar Excess of NHS Ester | The optimal molar ratio of NHS ester to the target molecule can vary. Start with a 10- to 20-fold molar excess and optimize from there. For dilute protein solutions, a greater molar excess may be required to achieve the desired level of conjugation. |
| Inaccessible Primary Amines on Target | The primary amines on your protein may be sterically hindered or buried within its structure. Consider using a PEG linker with a longer spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not critical) can expose more reactive sites. |
| Low Protein Concentration | Reactions in dilute protein solutions can be less efficient. If possible, increase the concentration of your target molecule to 1-10 mg/mL. |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent (DMSO or DMF). Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| Change in Protein Solubility | The addition of PEG chains can alter the physicochemical properties of your protein. The this compound is hydrophilic and generally increases solubility, but excessive modification can sometimes lead to aggregation. |
| High Degree of Labeling | Excessive modification of the protein surface can alter its properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction to control the number of PEG chains attached to each protein molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH is a balance between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.
-
Amine Reactivity : At acidic pH, primary amines are protonated (-NH₃⁺) and not nucleophilic enough to react. As the pH increases, more amines become deprotonated (-NH₂) and reactive.
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, which increases significantly at higher pH. The half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.
The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 , with many protocols recommending pH 8.3-8.5 for the best results.
Q2: Which buffers are compatible with this compound reactions, and which should be avoided?
| Compatible Buffers | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (TBS) |
| Carbonate-Bicarbonate Buffers | Glycine |
| HEPES Buffers | Buffers with ammonium ions |
| Borate Buffers |
Q3: How should I prepare and store my this compound reagent?
NHS esters are highly moisture-sensitive.
-
Storage : Store the reagent in a desiccated environment at -20°C.
-
Handling : Before opening, always allow the vial to warm to room temperature to prevent moisture from condensing on the cold powder.
-
Preparation : Dissolve the this compound in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester will quickly hydrolyze.
Q4: Can m-PEG10-NHS esters react with other functional groups besides primary amines?
Yes, while NHS esters are most reactive towards primary amines, side reactions with other nucleophilic groups can occur, especially at higher pH values. These include:
-
Hydroxyl groups (Serine, Threonine, Tyrosine): Forms unstable ester linkages.
-
Sulfhydryl groups (Cysteine): Forms less stable thioesters.
-
Imidazole groups (Histidine): Can also show some reactivity. To minimize these side reactions, it is best to perform the reaction within the recommended pH range of 7.2-8.5.
Q5: How can I stop (quench) the PEGylation reaction?
The reaction can be stopped by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM. This will consume any unreacted this compound.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability (Hydrolysis)
The stability of the NHS ester is inversely proportional to the pH. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed in the absence of a target amine.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | 25°C | ~1 hour (general estimate) |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~5 minutes (for some NHS esters) |
Note: Exact half-life can vary depending on the specific NHS ester structure and buffer composition.
Table 2: Recommended Buffer Conditions for this compound Reactions
| Buffer | Recommended Concentration | Recommended pH Range |
| Sodium Phosphate | 0.1 M | 7.2 - 8.5 |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 |
| HEPES | 50 - 100 mM | 7.2 - 8.5 |
| Borate | 50 mM | 8.0 - 8.5 |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
1. Material Preparation:
-
Protein Solution : Prepare your protein in an amine-free buffer (see Table 2) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS at pH 7.2-8.5.
-
This compound Solution : Just before starting the reaction, equilibrate the vial of this compound to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.
2. Calculation of Reagents:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of the this compound. A 20-fold molar excess is a common starting point.
-
Calculate the volume of the this compound stock solution to add to the protein solution.
3. Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent is less than 10%.
-
Incubate the reaction mixture. Common incubation times are 30-60 minutes at room temperature or 2 hours on ice. Optimal time and temperature may need to be determined empirically.
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using size-exclusion chromatography (gel filtration) or dialysis.
Visualizations
References
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester?
A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][] In protein modification, this typically involves the N-terminal α-amino group and the ε-amino group of lysine residues.[3] This reaction is most efficient in the pH range of 7.2 to 8.5.[1]
Q2: What are the most common side reactions associated with NHS esters?
A2: The most common side reaction is hydrolysis, where the NHS ester reacts with water to form an inactive carboxylic acid.[4] This reaction is competitive with the desired amine coupling and is accelerated at a higher pH. Other potential side reactions include reactions with the hydroxyl groups of tyrosine, serine, and threonine, the sulfhydryl group of cysteine, and the guanidinium group of arginine, although these are generally less favorable than the reaction with primary amines.
Q3: Which buffers should I use for NHS ester reactions, and which should I avoid?
A3: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.
Q4: How should I store and handle NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that are not readily soluble in aqueous buffers, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used to prepare a stock solution immediately before use.
Q5: What is the optimal pH for an NHS ester conjugation reaction?
A5: The optimal pH for NHS ester reactions is a compromise between ensuring the deprotonation of the primary amine for efficient nucleophilic attack and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. At a lower pH, the amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis increases significantly.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Prepare fresh NHS ester stock solutions in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the NHS ester to aqueous environments before the addition of the amine-containing molecule. |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer before starting the reaction. |
| Presence of competing primary amines | Use amine-free buffers such as PBS, borate, or sodium bicarbonate. If the sample is in a Tris or glycine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction. |
| Steric hindrance | If the primary amines on the target molecule are sterically hindered, consider using an NHS ester with a longer spacer arm to improve accessibility. |
| Insufficient molar excess of NHS ester | Increase the molar ratio of the NHS ester to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point. |
Problem 2: Precipitation of the Conjugate
| Possible Cause | Recommended Solution |
| High degree of labeling | Reduce the molar excess of the NHS ester to control the number of modifications per molecule. Over-labeling can alter the physicochemical properties of the protein, leading to aggregation. |
| Use of a hydrophobic NHS ester | If conjugating a hydrophobic molecule, consider using a PEGylated version of the NHS ester to enhance the solubility of the final conjugate. |
| High concentration of organic solvent | If using DMSO or DMF to dissolve the NHS ester, ensure the final concentration in the reaction mixture does not exceed a level that causes precipitation of your biomolecule (typically <10% v/v). |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Table 2: Qualitative Comparison of Amine Coupling Chemistries
| Feature | NHS Ester | EDC/NHS Chemistry |
| Reaction Type | One-step with pre-activated molecule | One-pot, two-step (carboxyl activation then amine coupling) |
| Reagents | Pre-activated NHS ester | Carboxylic acid, EDC, NHS |
| Control & Purity | Higher control over stoichiometry, potentially higher purity | Risk of side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product |
| Convenience | Requires synthesis/purchase of a stable activated intermediate | Simpler one-pot procedure |
| Yield | Generally high for the final conjugation step | Can be high but is very sensitive to reaction conditions |
| Stability | Purified NHS ester has a limited shelf life and is prone to hydrolysis | In-situ generated NHS ester is also unstable and susceptible to hydrolysis |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and NHS esters.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Allow the NHS ester vial to warm to room temperature before opening. Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 20-50 mM Tris or glycine to consume any unreacted NHS ester.
-
Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling and protein concentration.
-
Storage: Store the labeled protein at 4°C for short-term or -20°C to -80°C for long-term storage.
Visualizations
Caption: Reaction pathways of NHS esters.
Caption: Troubleshooting workflow for low yield.
References
Improving the stability of m-PEG10-NHS ester conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of m-PEG10-NHS ester conjugates. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems that can arise during the handling and use of this compound conjugates, offering potential causes and solutions to ensure the stability and reactivity of your reagents.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: The this compound has hydrolyzed due to improper storage or handling. NHS esters are highly sensitive to moisture.[1][2][3][4][5]
-
Solution:
-
Store the solid this compound at -20°C in a desiccated environment.
-
Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.
-
Prepare solutions immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid preparing stock solutions for long-term storage.
-
-
-
Possible Cause: The reaction buffer contains primary amines (e.g., Tris or glycine), which compete with the target molecule for reaction with the NHS ester.
-
Solution:
-
Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer at a pH between 7.2 and 8.5. An optimal pH of 8.3-8.5 is often recommended.
-
If your protein is in a Tris-based buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction.
-
-
-
Possible Cause: The pH of the reaction is not optimal.
-
Solution:
-
Ensure the reaction pH is within the optimal range of 7.2-8.5. Below pH 7.2, the primary amine on the target molecule is protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester is significantly accelerated, reducing the conjugation efficiency.
-
-
Problem 2: Inconsistent Conjugation Results
-
Possible Cause: The concentration of reactants is not optimal.
-
Solution:
-
For labeling proteins, a 10 to 50-fold molar excess of the this compound is generally recommended. The optimal ratio may need to be determined empirically for each specific protein and application.
-
Dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired level of conjugation.
-
-
-
Possible Cause: The reaction time and temperature are not optimized.
-
Solution:
-
Typical reaction times are 30-60 minutes at room temperature or 2 hours at 4°C. Higher temperatures can accelerate both the desired conjugation reaction and the competing hydrolysis reaction. For temperature-sensitive proteins, performing the reaction at 4°C is advisable.
-
-
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern?
A1: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide. This is a critical issue because the hydrolyzed PEG reagent can no longer react with the primary amines on your target molecule, leading to a significant reduction in conjugation yield.
Q2: How does pH affect the stability of this compound?
A2: The stability of the NHS ester is highly dependent on pH. The rate of hydrolysis increases significantly as the pH rises. While a slightly alkaline pH (7.2-8.5) is necessary for the primary amine on the target molecule to be deprotonated and reactive, a pH above 8.5 will lead to rapid hydrolysis of the NHS ester.
Q3: What is the best way to store this compound?
A3: For long-term storage, the solid form of this compound should be kept at -20°C under desiccated conditions. If you need to prepare a stock solution, dissolve it in an anhydrous, amine-free organic solvent like DMSO or DMF and store it in tightly sealed aliquots at -20°C for up to one month, or at -80°C for longer periods. Always allow the vial to reach room temperature before opening to prevent moisture contamination.
Q4: Can I use Tris buffer for my conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, because they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH between 7.2 and 8.5.
Q5: How can I confirm that my this compound is still active?
A5: The reactivity of an NHS ester can be assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS has a characteristic absorbance at 260-280 nm. By comparing the absorbance of a solution of the NHS ester before and after intentional hydrolysis with a strong base, you can determine the amount of active NHS ester remaining.
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Data generalized from multiple sources.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, or Borate |
| Molar Excess | 10 to 50-fold molar excess of this compound to target |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Protein Preparation: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dissolved this compound solution to the protein solution. A 10 to 50-fold molar excess of the PEG reagent is typically used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Assessing the Stability of this compound by Measuring NHS Release
-
Sample Preparation: Prepare a stock solution of the this compound in anhydrous DMSO. Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm using a spectrophotometer.
-
Incubation: Incubate the solution under the desired conditions (e.g., specific pH, temperature, and time).
-
Final Absorbance: After incubation, measure the absorbance of the solution again at 260 nm.
-
Calculation: The increase in absorbance at 260 nm corresponds to the amount of NHS released due to hydrolysis, which can be used to calculate the extent of degradation of the this compound.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
How to confirm successful conjugation of m-PEG10-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the successful conjugation of m-PEG10-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound conjugation?
The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (-NH2) on molecules such as proteins, peptides, or amine-modified oligonucleotides.[1][2][3][4] This reaction, typically carried out at a pH of 7-9, forms a stable and irreversible amide bond, covalently attaching the PEG chain to the target molecule.[1] The methoxy-terminated PEG chain increases the hydrophilicity and solubility of the conjugated molecule in aqueous media.
Q2: Which analytical techniques are recommended to confirm successful conjugation?
Several analytical methods can be employed to confirm successful PEGylation. The most common and effective techniques include:
-
Mass Spectrometry (MALDI-TOF MS): Directly measures the increase in molecular weight of the target molecule after PEGylation.
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume, allowing for the detection of an increase in size post-conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the PEGylated product and determine the extent of conjugation.
-
Colorimetric Assays (e.g., TNBSA assay): Indirectly quantifies the degree of conjugation by measuring the number of remaining free primary amines.
Q3: How can I determine the degree of PEGylation?
The degree of PEGylation, which is the number of PEG molecules attached to a single target molecule, can be determined using several techniques:
-
MALDI-TOF MS: The mass spectrum will show a distribution of peaks corresponding to the unconjugated molecule and the molecule conjugated with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the this compound.
-
SEC-HPLC: While SEC can separate species with different numbers of PEG chains, it is often more qualitative. However, with appropriate calibration, it can provide quantitative information.
-
TNBSA Assay: By comparing the number of free amines before and after the reaction, you can calculate the percentage of amines that have been PEGylated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No conjugation or very low yield observed in analysis (e.g., no mass shift in MALDI-TOF). | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. | Ensure the this compound is stored properly under desiccated conditions. Equilibrate the reagent to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and do not store it. |
| Incorrect reaction buffer pH: The optimal pH for the NHS ester reaction with primary amines is between 7 and 9. At low pH, the primary amines are protonated and less nucleophilic. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for the NHS ester. | |
| Insufficient molar excess of PEG reagent: The molar ratio of the PEG reagent to the target molecule affects the conjugation efficiency. | Optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess is a common starting point. | |
| Broad peaks or poor resolution in SEC-HPLC analysis. | Non-specific interactions with the column: The PEG chain can sometimes interact with the stationary phase of the SEC column, leading to peak tailing and poor resolution. | Use a mobile phase containing a moderate salt concentration (e.g., 150 mM phosphate buffer) to minimize secondary interactions. Consider using columns specifically designed for the analysis of PEGylated proteins. |
| Difficulty in interpreting MALDI-TOF MS spectra due to heterogeneity. | Polydispersity of the PEG reagent: Although this compound is a discrete PEG, broader PEG reagents can introduce heterogeneity. | For this compound, this is less of an issue. However, for polydisperse PEGs, expect a distribution of peaks. MALDI-TOF is still a powerful tool to characterize this heterogeneity. |
| Multiple conjugation sites: If your target molecule has multiple primary amines, you will likely get a mixture of products with varying degrees of PEGylation. | This is an expected outcome. MALDI-TOF MS is ideal for visualizing this distribution of PEGylated species. | |
| Inaccurate quantification with the TNBSA assay. | Interference from other compounds: Other primary amines in the sample will react with TNBSA, leading to inaccurate results. | Ensure the sample is purified from any small molecule primary amines before performing the assay. Use a proper blank control. |
| Incomplete reaction with TNBSA: The reaction conditions for the TNBSA assay need to be optimized. | Follow a validated protocol for the TNBSA assay, ensuring the correct buffer, temperature, and incubation time are used. |
Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a solution of the unconjugated (control) and PEGylated samples at a concentration of approximately 1 mg/mL.
-
Mix the sample solution 1:1 (v/v) with a suitable matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) may be more appropriate.
-
-
Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry at room temperature.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear mode is often used for larger molecules).
-
-
Data Analysis:
-
Compare the mass spectra of the unconjugated and PEGylated samples.
-
A successful conjugation will show a new set of peaks with a mass increase corresponding to the molecular weight of the this compound (approximately 597.7 Da). The presence of multiple peaks separated by this mass indicates varying degrees of PEGylation.
-
Protocol 2: SEC-HPLC Analysis
-
System Setup:
-
Use an HPLC system equipped with a size-exclusion column suitable for the molecular weight range of your target molecule and its PEGylated form.
-
The mobile phase is typically a buffered saline solution, for example, 150 mM phosphate buffer at pH 7.0.
-
-
Sample Preparation:
-
Dissolve the unconjugated and PEGylated samples in the mobile phase to a final concentration of approximately 1-2 mg/mL.
-
Filter the samples through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject 20 µL of the sample onto the column.
-
Run the separation at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
Successful conjugation will result in a shift to an earlier retention time for the PEGylated molecule compared to the unconjugated molecule, indicating an increase in hydrodynamic volume.
-
The appearance of new, earlier-eluting peaks is indicative of successful PEGylation.
-
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the purified PEGylated product and the starting materials in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for the this compound, the unconjugated molecule, and the purified conjugate.
-
-
Data Analysis:
-
Identify the characteristic peaks of the PEG chain, which typically appear around 3.6 ppm.
-
The presence of these PEG signals in the spectrum of the purified conjugate confirms the attachment of the PEG moiety.
-
By comparing the integration of the PEG peaks to the integration of specific peaks from the target molecule, the degree of PEGylation can be estimated.
-
Protocol 4: TNBSA Assay for Free Amine Quantification
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare a fresh 0.01% (w/v) solution of 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in the bicarbonate buffer.
-
-
Standard Curve:
-
Prepare a series of standards with known concentrations of a primary amine-containing compound (e.g., glycine) in the bicarbonate buffer.
-
-
Assay Procedure:
-
Add 500 µL of the unconjugated and PEGylated samples (at a concentration of 0.5 mg/mL in bicarbonate buffer) to separate tubes.
-
Add 250 µL of the 0.01% TNBSA solution to each sample and standard.
-
Incubate the reactions at 37°C for 2 hours.
-
-
Measurement:
-
Measure the absorbance of the solutions at 335 nm.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of free amines in the unconjugated and PEGylated samples.
-
The degree of PEGylation can be calculated as the percentage reduction in free amines in the PEGylated sample compared to the unconjugated sample.
-
Visualizations
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. This compound, 2490419-63-9 | BroadPharm [broadpharm.com]
Adjusting reaction time and temperature for m-PEG10-NHS ester labeling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG10-NHS ester for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time and temperature for this compound labeling?
A1: The optimal reaction time and temperature for this compound labeling are highly dependent on the specific protein or molecule being labeled, its concentration, and the desired degree of PEGylation. However, general recommendations are as follows:
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or on ice (4°C).[1][2][3] Room temperature reactions are faster, often proceeding for 30-60 minutes, while reactions at 4°C are slower (typically 2 hours to overnight) but can offer better control and minimize protein degradation for sensitive samples.[1][2]
-
Reaction Time: Incubation times can range from 30 minutes to overnight. Shorter reaction times at room temperature (30-60 minutes) are often sufficient. For more dilute protein solutions or when aiming for a lower degree of labeling, longer incubation times may be necessary. It is recommended to perform time-course experiments to determine the optimal reaction time for your specific application.
Q2: What is the recommended pH for the this compound labeling reaction?
A2: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often considered optimal for efficient labeling. At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.
Q3: Which buffers are compatible with the this compound labeling reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer at the desired pH are suitable choices.
-
Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine, as they have primary amines that will quench the reaction.
Q4: How can I control the degree of PEGylation?
A4: The degree of PEGylation can be controlled by several factors:
-
Molar Ratio: Adjusting the molar ratio of this compound to the protein is the primary method for controlling the extent of labeling. A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation. Starting with a 5- to 20-fold molar excess is a common recommendation.
-
Reaction Time: Shorter reaction times will lead to a lower degree of labeling, while longer times will increase it, assuming the NHS ester has not fully hydrolyzed.
-
Protein Concentration: More concentrated protein solutions generally require a lower molar excess of the PEG reagent to achieve the same degree of labeling compared to dilute solutions.
-
pH: Performing the reaction at a slightly lower pH (e.g., 7.2-7.5) can help to favor modification of the N-terminal α-amino group over lysine ε-amino groups, as the N-terminus generally has a lower pKa.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze before reacting with the target. | - Prepare the this compound solution immediately before use. - Ensure the use of anhydrous DMSO or DMF to dissolve the reagent. - Avoid storing the reagent in solution. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Exchange the protein into a non-amine-containing buffer like PBS before the reaction. | |
| Suboptimal pH: The pH of the reaction is too low, leading to protonated and unreactive primary amines. | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Insufficient Molar Excess: The amount of this compound is not sufficient to achieve the desired labeling. | - Increase the molar excess of the this compound in the reaction. For dilute protein solutions, a greater molar excess is needed. | |
| Protein Precipitation or Aggregation During/After Labeling | Over-labeling: Excessive PEGylation can alter the protein's surface charge and solubility, leading to aggregation. | - Reduce the molar excess of the this compound. - Decrease the reaction time. - Perform the reaction at a lower temperature (4°C). |
| Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature). | - Optimize the reaction pH and temperature to maintain protein stability. - Consider adding stabilizing agents that do not interfere with the reaction. | |
| Inconsistent Labeling Results | Variability in Reagent Activity: The this compound may have degraded due to improper storage or handling. | - Store the this compound desiccated at -20°C. - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inaccurate Quantitation: Errors in determining the concentration of the protein or the PEG reagent. | - Accurately determine the concentration of both the protein and the this compound before setting up the reaction. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Gently mix. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Monitoring Labeling Efficiency by SDS-PAGE
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching buffer or SDS-PAGE sample loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands. PEGylated proteins will show a shift in molecular weight, appearing as higher molecular weight bands compared to the unlabeled protein. The intensity of these bands can be used to qualitatively assess the extent of PEGylation over time.
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can provide better control for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on temperature and desired degree of labeling. |
| pH | 7.2 to 8.5 | A pH of 8.3-8.5 is often optimal; higher pH increases hydrolysis. |
| Molar Excess of PEG-NHS | 5-fold to 20-fold or higher | Higher excess for dilute protein solutions or higher desired labeling. |
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Chemical reaction of this compound with a primary amine.
References
Validation & Comparative
Characterization of m-PEG10-NHS Ester Conjugates: A Comparative Guide Using SDS-PAGE
For researchers, scientists, and drug development professionals, accurate characterization of PEGylated proteins is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of proteins conjugated with m-PEG10-NHS ester. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Performance Comparison: SDS-PAGE of PEGylated Proteins
The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, increases its hydrodynamic radius. This change in size is readily observable by SDS-PAGE as a shift in the electrophoretic mobility of the protein, resulting in a higher apparent molecular weight. The extent of this mobility shift is influenced by the size and structure of the attached PEG chain.
Here, we compare the expected SDS-PAGE performance of a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa) conjugated with this compound against other common PEGylation reagents.
| PEGylation Reagent | PEG Structure | Theoretical Mass Added (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) | Key Observations on SDS-PAGE |
| This compound | Linear, 10-unit PEG | ~0.58 | ~75 - 85 | Clear, distinct band shift corresponding to mono-PEGylated species. Good resolution between unmodified and conjugated protein. |
| m-PEG20-NHS Ester | Linear, 20-unit PEG | ~1.0 | ~85 - 100 | More significant mobility shift compared to m-PEG10. Bands may appear slightly more diffuse. |
| m-PEG40-NHS Ester | Linear, 40-unit PEG | ~2.0 | ~100 - 120 | Substantial increase in apparent molecular weight. Increased potential for band broadening. |
| Branched PEG-NHS Ester (20 kDa) | Branched | 20 | >150 | Branched PEGs cause a more significant retardation in gel mobility than linear PEGs of the same molecular weight, leading to a much higher apparent molecular weight[1][2]. Bands can be broad. |
Note: The apparent molecular weight of PEGylated proteins on SDS-PAGE is often greater than the simple sum of the protein and PEG masses. This is due to the interaction of PEG with SDS, which can lead to an overestimation of the molecular weight[1][3].
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Protein PEGylation with this compound
This protocol outlines the conjugation of a protein with this compound.
Materials:
-
Protein of interest (e.g., BSA)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL[4].
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive and readily hydrolyze.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: SDS-PAGE Analysis of PEGylated Proteins
This protocol describes the analysis of the PEGylated protein conjugate using SDS-PAGE.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MES or MOPS)
-
LDS sample buffer (4X)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue, Silver Stain, or Barium-Iodide Stain)
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with LDS sample buffer and a reducing agent. Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining:
-
Coomassie Brilliant Blue: A general protein stain.
-
Silver Staining: Offers higher sensitivity for detecting low abundance proteins.
-
Barium-Iodide Staining: Specifically stains the PEG portion of the conjugate, which is useful for confirming PEGylation. This involves incubating the gel in 5% barium chloride followed by an iodine solution.
-
-
Destaining and Imaging: Destain the gel until the protein bands are clearly visible against a clear background and image the gel.
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow and the comparison of analytical techniques.
Comparison with Alternative Characterization Methods
While SDS-PAGE is a valuable tool for routine analysis of PEGylation, other techniques can provide more detailed and quantitative information.
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation based on apparent molecular weight under denaturing conditions. | Simple, rapid, and widely available. Good for initial assessment of PEGylation success and purity. | Band broadening and anomalous migration due to PEG-SDS interactions can lead to inaccurate molecular weight estimation. Lower resolution for complex mixtures. |
| Native PAGE | Separation based on size, shape, and charge under non-denaturing conditions. | Avoids the problematic interactions between PEG and SDS, resulting in sharper bands and better resolution of different PEGylated species. | Migration is not solely dependent on molecular weight, making size estimation difficult without appropriate standards. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Excellent for separating PEGylated proteins from unreacted protein and free PEG, and for detecting aggregates. Can provide quantitative data on purity. | May have poor resolution for separating different PEGylated isoforms (e.g., mono- vs. di-PEGylated) if the size difference is small. |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution for separating positional isomers and different degrees of PEGylation. | Can be challenging for large and highly PEGylated proteins due to potential for on-column aggregation and poor recovery. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio to determine precise molecular weight. | Provides the most accurate molecular weight information, confirming the degree of PEGylation and identifying specific modification sites. | Can be complex for heterogeneous PEGylated samples. |
Conclusion
SDS-PAGE is a fundamental and accessible technique for the initial characterization of this compound protein conjugates. It provides a straightforward visual confirmation of successful PEGylation through a clear mobility shift. However, for a comprehensive and quantitative analysis, especially for regulatory submissions, it is crucial to employ orthogonal methods. Native PAGE offers improved resolution by avoiding PEG-SDS interactions, while chromatographic techniques like SEC-HPLC and RP-HPLC provide quantitative data on purity and isoform distribution. Ultimately, a multi-faceted analytical approach is recommended for the thorough characterization of PEGylated biotherapeutics.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in electrophoretic behavior between linear and branched PEG-conjugated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
A Comparative Guide to Mass Spectrometry Analysis of m-PEG10-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of biomolecules. The choice of PEGylation reagent and the analytical methods for characterizing the resulting conjugates are paramount for ensuring efficacy and safety. This guide provides a detailed comparison of m-PEG10-NHS ester for protein labeling and its subsequent analysis by mass spectrometry, with a focus on experimental data and comparisons with alternative reagents.
Performance Comparison of PEG-NHS Esters
The selection of a PEGylation reagent significantly impacts the characteristics of the final protein conjugate. A key distinction lies between monodisperse and polydisperse PEG reagents. Monodisperse reagents, like this compound, have a single, defined molecular weight, whereas traditional polydisperse PEGs consist of a mixture of molecules with a range of molecular weights. This inherent difference has profound implications for the analysis of the labeled protein by mass spectrometry.
As illustrated in the analysis of a monoclonal antibody (mAb), labeling with a monodisperse m-dPEG®12-NHS ester results in a well-resolved mass spectrum, allowing for the clear identification of different glycoforms and the precise number of attached PEG molecules. In contrast, labeling with a polydisperse m-1K PEG-NHS ester leads to a complex and broad distribution of peaks that is difficult to deconvolute, obscuring the fine details of the conjugation.[1]
| Feature | m-dPEG®12-NHS Ester (Monodisperse) | m-1K PEG-NHS Ester (Polydisperse) |
| Reagent Purity | Single molecular weight | Distribution of molecular weights |
| Mass Spectrum | Series of well-resolved peaks | Broad, unresolved peak distribution |
| Deconvolution | Straightforward, allows for detailed analysis | Complex, requires peak slicing for approximation |
| Data Interpretation | Clear determination of drug-to-antibody ratio (DAR) | Average DAR is an estimation |
| Regulatory View | Preferred for well-characterized biologics | Presents challenges for characterization |
Table 1: Comparison of Monodisperse vs. Polydisperse PEG-NHS Esters in Mass Spectrometry Analysis.
| Labeled Species | Mass Addition (Da) | Average Number of Conjugates (DAR) |
| mAb + m-dPEG®12-NHS Ester | 570.5 | 6.8 |
| mAb + m-1K PEG-NHS Ester | ~1000 per PEG chain | ~5-7 (estimated) |
Table 2: Quantitative Data for a Monoclonal Antibody Labeled with Monodisperse and Polydisperse PEG-NHS Esters.[1]
Comparison with Alternative Labeling Chemistries
While NHS esters are widely used for their reactivity towards primary amines (lysine residues and the N-terminus), other chemistries offer different advantages, such as site-specificity.
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Primary Target | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Secondary Amine |
| Specificity | Generally non-selective, targets all accessible primary amines | Higher potential for N-terminal selectivity under controlled pH |
| Reaction pH | Typically neutral to slightly basic (pH 7.2-9.0) | Typically acidic to neutral (pH 5-8) |
| Key Advantage | High reactivity and straightforward protocol | Greater control over site-specificity |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent |
| Linkage Stability | Stable amide bond | Highly stable secondary amine bond |
Table 3: Comparison of m-PEG-NHS Ester with m-PEG-Aldehyde for Protein Labeling.[2]
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general framework for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point. The optimal ratio should be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the labeled protein by mass spectrometry to determine the degree of labeling.
Mass Spectrometry Analysis of PEGylated Proteins
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein to an appropriate concentration for LC-MS analysis.
-
Chromatography: Separate the labeled protein from any remaining impurities using a suitable reversed-phase column.
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
For intact protein analysis, use a mass range that encompasses the expected molecular weights of the unlabeled and labeled protein.
-
For peptide mapping, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the sites of PEGylation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra of the intact protein to determine the molecular weight and the distribution of PEGylated species.
-
Use specialized software to identify PEGylated peptides from the MS/MS data and pinpoint the modified amino acid residues.
-
Visualizing the Workflow and Concepts
References
A Comparative Guide to m-PEG10-NHS Ester and m-PEG12-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the chemical modification of biological molecules, the choice of a suitable linker is a critical determinant of the conjugate's ultimate performance. Methoxy polyethylene glycol (m-PEG) N-hydroxysuccinimide (NHS) esters are a widely utilized class of reagents for the covalent attachment of PEG chains to proteins, peptides, and other amine-containing biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.
This guide provides an objective comparison of two commonly used short-chain PEG linkers: m-PEG10-NHS ester and m-PEG12-NHS ester. While direct comparative experimental data between these two specific reagents is limited in publicly available literature, this document will compare their physicochemical properties and discuss the expected implications of their structural differences on bioconjugation outcomes based on established principles of PEG chemistry.
Physicochemical Properties
The primary difference between this compound and m-PEG12-NHS ester lies in the length of the polyethylene glycol chain, with the former having ten ethylene glycol units and the latter having twelve. This seemingly minor difference in length can influence several key properties of the resulting bioconjugate.
| Property | This compound | m-PEG12-NHS Ester | Reference |
| Molecular Formula | C26H47NO14 | C30H55NO16 | [1][2] |
| Molecular Weight | ~597.66 g/mol | ~685.76 g/mol | [1][2] |
| PEG Chain Length | 10 ethylene glycol units | 12 ethylene glycol units | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers.[1] | Soluble in organic solvents (DMSO, DMF, DCM, THF) and aqueous buffers. |
Impact on Bioconjugation and Bioconjugate Properties
The choice between this compound and m-PEG12-NHS ester will depend on the specific requirements of the application. The subtle increase in the length of the PEG chain from 10 to 12 units is expected to have a nuanced, yet potentially significant, impact on the bioconjugation process and the characteristics of the final product.
Reactivity and Steric Hindrance: Both reagents feature an NHS ester reactive group that targets primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The reaction is typically carried out in a pH range of 7.2 to 8.5. While the reactivity of the NHS ester itself is identical for both molecules, the longer PEG chain of the m-PEG12-NHS ester may introduce slightly more steric hindrance. This could potentially influence the accessibility of the NHS ester to sterically hindered amine groups on the surface of a biomolecule. Conversely, the longer spacer arm might be advantageous in scenarios where the conjugated molecule needs to be held at a greater distance from the biomolecule's surface to maintain its biological activity.
Hydrophilicity and Solubility: The addition of PEG chains universally enhances the hydrophilicity and aqueous solubility of bioconjugates. The m-PEG12-NHS ester, with its two additional ethylene glycol units, will impart a slightly greater degree of hydrophilicity to the modified molecule compared to the this compound. This could be beneficial for particularly hydrophobic proteins or peptides.
Pharmacokinetics: A key driver for PEGylation is the extension of a biopharmaceutical's in vivo circulation half-life. Longer PEG chains generally lead to a larger hydrodynamic radius of the conjugate, which in turn reduces renal clearance. While the difference between a 10- and 12-unit PEG chain is modest, the m-PEG12-conjugate is expected to have a marginally longer circulation time compared to the m-PEG10-conjugate.
Experimental Protocols
The following section details a general methodology for the bioconjugation of a protein with either this compound or m-PEG12-NHS ester.
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound or m-PEG12-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Experimental Workflow
Caption: A generalized workflow for the PEGylation of proteins using m-PEG-NHS esters.
Detailed Protocol
-
Preparation of Reagents:
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
-
Bioconjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved m-PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted m-PEG-NHS ester and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Analysis of the Conjugate:
-
The degree of PEGylation can be assessed using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC.
-
Signaling Pathways and Logical Relationships
The fundamental reaction mechanism for both this compound and m-PEG12-NHS ester is the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.
Caption: The reaction of an m-PEG-NHS ester with a primary amine on a biomolecule.
A critical consideration in bioconjugation with NHS esters is the competing hydrolysis reaction, which can reduce the efficiency of the desired conjugation.
Caption: The balance between the desired amidation reaction and the competing hydrolysis of the NHS ester.
Conclusion
The choice between this compound and m-PEG12-NHS ester for bioconjugation is a subtle one, with the primary difference being a modest increase in the length of the hydrophilic PEG spacer. While both reagents are effective for PEGylating biomolecules with primary amines, the m-PEG12-NHS ester offers slightly enhanced hydrophilicity and is expected to provide a marginally longer in vivo circulation half-life. Conversely, the shorter this compound may be preferred in applications where minimizing steric hindrance is a primary concern. The selection should be guided by the specific goals of the PEGylation and the nature of the biomolecule being modified. Empirical testing is recommended to determine the optimal linker for any given application.
References
Navigating the Functional Landscape of PEGylated Proteins: A Comparative Guide to Validation Assays
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step. This guide provides a comparative overview of key functional assays used to validate the efficacy of these modified biotherapeutics. We present quantitative data from studies on prominent PEGylated proteins, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate validation strategies.
The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance its therapeutic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, rigorous functional testing is paramount. This guide explores a range of in vitro assays essential for quantifying the impact of PEGylation on protein function.
In Vitro Bioactivity Assays: A Comparative Look
The choice of functional assay is dictated by the protein's mechanism of action. For cytokines and growth factors, cell-based proliferation or reporter assays are the gold standard. For enzymes, kinetic assays measuring substrate turnover are essential. For antibodies and other binding proteins, assays quantifying binding affinity and kinetics are most relevant. Below, we compare the in vitro bioactivity of several PEGylated proteins to their non-PEGylated counterparts.
Table 1: Comparison of In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins
| Protein | Assay Type | Parameter Measured | Non-PEGylated Activity | PEGylated Activity | Fold Change | Reference |
| Interferon-α2a | Antiviral Assay | Antiviral Activity | 100% (normalized) | ~7% (40 kDa branched PEG) | ~14-fold decrease | [1] |
| Cell Proliferation Assay | EC50 | 37 ± 12 pM | 46 ± 5.5 pM (20 kDa PEG) | ~1.2-fold increase | [2] | |
| G-CSF | Cell Proliferation Assay (M-NFS-60 cells) | EC50 | 37 ± 12 pM | 46 ± 5.5 pM | ~1.2-fold increase in EC50 | [2] |
| Lysozyme | Enzymatic Assay (vs. M. lysodeikticus) | Relative Activity | 100% | 67% (low degree of modification with 5 kDa PEG) | ~1.5-fold decrease | [3] |
| Trastuzumab Fab | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 0.18 nM | 2.24 nM (2 x 20 kDa PEG) | ~12.4-fold increase | [4] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 0.28 nM | 0.82 nM (2 x 10 kDa PEG at C-terminus) | ~2.9-fold increase |
Key Functional Assays: Protocols and Workflows
Here, we provide detailed methodologies for some of the most common and critical functional assays for PEGylated proteins.
Cell-Based Proliferation Assay (for Cytokines like G-CSF and Interferon)
This assay measures the ability of a PEGylated cytokine to induce the proliferation of a factor-dependent cell line. A reduction in potency is often observed due to the steric hindrance of the PEG molecule affecting receptor binding.
Experimental Protocol:
-
Cell Culture: Culture a cytokine-dependent cell line (e.g., M-NFS-60 for G-CSF, Daudi for Interferon) in the recommended medium supplemented with the necessary growth factors.
-
Cell Preparation: Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in a basal medium (without growth factors).
-
Serial Dilution: Prepare serial dilutions of the PEGylated protein and the non-PEGylated reference standard in the basal medium.
-
Cell Plating: Seed the washed cells into a 96-well plate.
-
Treatment: Add the serially diluted protein samples to the wells. Include a negative control (basal medium only) and a positive control (a known saturating concentration of the non-PEGylated protein).
-
Incubation: Incubate the plate for a period that allows for significant cell proliferation (typically 48-72 hours).
-
Viability Assay: Add a viability reagent such as MTT or WST-8 to each well and incubate for a few hours. The amount of colored formazan product is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the log of the protein concentration and fit a sigmoidal dose-response curve to determine the EC50 (the concentration that gives half-maximal response) for both the PEGylated and non-PEGylated proteins.
Workflow for Cell-Based Proliferation Assay
Caption: Workflow for a typical cell-based proliferation assay.
Enzymatic Activity Assay (for PEGylated Enzymes)
This assay directly measures the catalytic activity of a PEGylated enzyme compared to its unmodified counterpart.
Experimental Protocol (Example: Lysozyme):
-
Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Dilution: Prepare dilutions of the PEGylated lysozyme and the native lysozyme in the same buffer.
-
Reaction Initiation: In a spectrophotometer cuvette, mix the substrate suspension with the enzyme solution.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 450 nm over time. The decrease in absorbance corresponds to the lysis of the bacterial cells.
-
Data Analysis: Calculate the initial rate of the reaction (ΔA450/min) for each enzyme concentration. The activity is typically expressed in units, where one unit is defined as a specific change in absorbance per minute under defined conditions. Compare the specific activity (units/mg of protein) of the PEGylated and native enzymes.
Workflow for Enzymatic Activity Assay
Caption: Workflow for a typical enzymatic activity assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of a PEGylated protein to its target.
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of the PEGylated protein (analyte) and the non-PEGylated control in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in real-time.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Caption: A simplified diagram of a common cytokine signaling pathway.
Conclusion
Validating the functional activity of PEGylated proteins is a multifaceted process that requires a suite of well-chosen assays. While PEGylation often leads to a decrease in in vitro activity, this is frequently offset by a significantly improved pharmacokinetic profile, resulting in enhanced in vivo efficacy. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to assess the biological consequences of PEGylation and to make informed decisions in the development of next-generation protein therapeutics.
References
In-House Validation Protocol for a New Lot of m-PEG10-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of bioconjugation reagents is paramount for reproducible results. This guide provides a comprehensive in-house validation protocol for a new lot of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a PEG chain of 10 repeating units (m-PEG10-NHS ester). Furthermore, it offers a framework for comparing its performance against alternative PEGylation reagents, supported by detailed experimental methodologies.
In-House Validation Protocol
Upon receiving a new lot of this compound, a series of quality control tests should be performed to ensure its identity, purity, reactivity, and stability. The following table outlines the key validation parameters, methodologies, and suggested acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| 1. Identity | ||
| 1.1 Molecular Weight | MALDI-TOF Mass Spectrometry | The observed molecular weight should be within ± 0.5% of the theoretical molecular weight (approx. 637.6 g/mol ). |
| 1.2 Structure Confirmation | ¹H NMR Spectroscopy | The proton NMR spectrum should be consistent with the chemical structure of this compound. |
| 2. Purity | ||
| 2.1 Purity Assessment | Reverse-Phase HPLC (RP-HPLC) with UV detection (220 nm and 260 nm) | Purity should be ≥ 95% as determined by the main peak area relative to the total peak area.[1] |
| 2.2 Residual Solvents | Gas Chromatography (GC) | Should meet USP <467> specifications for any identified residual solvents. |
| 3. Reactivity | ||
| 3.1 NHS Ester Activity | Spectrophotometric Assay (Hydrolysis of NHS ester) | ≥ 90% active NHS ester content. |
| 3.2 Functional Performance | Conjugation to a model protein (e.g., BSA) followed by SDS-PAGE analysis | A clear shift in the molecular weight of the protein should be observed, indicating successful PEGylation. |
| 4. Stability | ||
| 4.1 Accelerated Stability | Store at 37°C for 1 week and re-test purity and reactivity.[2] | Purity should remain ≥ 90% and NHS ester activity should remain ≥ 80%.[2] |
Comparison with Alternative PEGylation Reagents
The choice of a PEGylation reagent depends on several factors, including the target molecule, the desired degree of PEGylation, and the required reaction conditions. Below is a comparative overview of this compound with other common alternatives. The experimental data presented are representative and should be generated in-house for a direct comparison.
| Reagent | Target Functional Group | Reaction pH | Relative Reaction Rate (vs. m-PEG10-NHS) | Stability of Linkage | Key Advantages | Key Disadvantages |
| This compound | Primary Amines (-NH₂) | 7.0 - 8.5 | 1.0 | Stable Amide Bond | High reactivity with abundant functional groups on proteins. | Susceptible to hydrolysis in aqueous solutions. |
| m-PEG12-NHS Ester | Primary Amines (-NH₂) | 7.0 - 8.5 | ~1.0 | Stable Amide Bond | Longer PEG chain may improve solubility and pharmacokinetic properties.[3][4] | Potentially higher cost. |
| m-PEG10-Maleimide | Thiols (-SH) | 6.5 - 7.5 | ~0.8 | Stable Thioether Bond | Highly specific for thiols, allowing for site-specific conjugation. | Requires the presence of a free thiol group on the target molecule. |
| m-PEG10-Aldehyde | N-terminal α-amine | 6.0 - 7.0 (reductive amination) | ~0.5 | Stable Secondary Amine | Site-specific conjugation to the N-terminus. | Slower reaction kinetics and requires a reducing agent. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To determine the purity of the this compound lot.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile/water.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear)
-
25-30 min: 80% B
-
30-31 min: 80-20% B (linear)
-
31-35 min: 20% B
-
-
-
Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Reactivity Assessment via NHS Ester Hydrolysis
Objective: To quantify the active NHS ester content.
Materials:
-
This compound sample
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
0.5 N NaOH
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of this compound in 2 mL of amine-free buffer. Prepare a buffer blank.
-
Initial Absorbance: Measure the absorbance of the sample solution at 260 nm against the buffer blank. If the absorbance is > 1.0, dilute the sample and re-measure.
-
Hydrolysis: Add 100 µL of 0.5 N NaOH to 1 mL of the sample solution. Vortex for 30 seconds.
-
Final Absorbance: Immediately measure the absorbance at 260 nm.
-
Calculation: The increase in absorbance is proportional to the amount of hydrolyzed NHS ester. The percentage of active NHS ester can be calculated by comparing the absorbance change to that of a fully active reference standard.
Protocol 3: Degree of PEGylation Assessment by MALDI-TOF MS
Objective: To determine the average number of PEG molecules conjugated to a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5
-
This compound at 10 mg/mL in DMSO
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
PEGylation Reaction: Add a 20-fold molar excess of the this compound solution to the BSA solution. Incubate at room temperature for 1 hour.
-
Purification: Remove excess, unreacted PEG reagent using a desalting column.
-
Sample Preparation for MALDI-TOF: Mix the purified PEGylated BSA sample with the MALDI matrix solution at a 1:1 ratio. Spot onto the MALDI target plate and allow to dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the unmodified and PEGylated protein.
-
Data Analysis: Determine the average molecular weight of the unmodified BSA and the PEGylated BSA. The degree of PEGylation is calculated by dividing the difference in average molecular weights by the molecular weight of the m-PEG10 moiety.
Mandatory Visualizations
Caption: Experimental workflow for the in-house validation of a new lot of this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
Quantifying PEGylation: A Comparative Guide to Analytical Methods for m-PEG10-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated biotherapeutics is critical for ensuring product safety and efficacy. The degree of PEGylation—the number of polyethylene glycol (PEG) chains attached to a molecule—directly influences its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of key analytical techniques for quantifying the degree of PEGylation for molecules conjugated with m-PEG10-NHS ester, supported by experimental data and detailed protocols.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2] Methoxylated PEG N-hydroxysuccinimide (m-PEG-NHS) esters are commonly used reagents that react with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[3][4][5] Accurate determination of the number of attached PEG molecules is a critical quality attribute. This guide explores and compares several established methods for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), High-Performance Liquid Chromatography (HPLC)-based methods, and colorimetric assays.
Comparison of Key Quantification Methods
The selection of an appropriate analytical method for determining the degree of PEGylation depends on several factors, including the specific information required (e.g., average PEGylation vs. distribution of species), the characteristics of the PEGylated molecule, and the available instrumentation.
| Method | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated molecule reveals the number of attached PEG chains. | Average degree of PEGylation, distribution of PEGylated species, molecular weight of conjugates. | High sensitivity, speed, and accuracy in mass determination. Provides direct measurement of PEGylation. | Can be challenging for very large or heterogeneous glycoproteins. Signal intensity may not always directly correlate with relative abundance. |
| SEC-MALS | Separates molecules based on their hydrodynamic volume, followed by MALS detection to determine the absolute molar mass of the eluting species. | Molar mass of the conjugate, protein, and PEG components; degree of conjugation; detection of aggregates. | Provides absolute molar mass without the need for column calibration. Can characterize aggregates and protein-PEG-protein complexes. | Requires knowledge of the specific refractive index increment (dn/dc) for both the protein and PEG. |
| RP-HPLC with CAD | Reversed-phase HPLC separates components based on hydrophobicity. Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes, allowing for quantification of PEG which lacks a strong UV chromophore. | Quantification of residual free PEG and PEGylated product. Can be combined with other detectors like UV and MS. | High sensitivity for PEG quantification. Can be automated for high-throughput analysis. | Indirectly determines the degree of PEGylation by quantifying reactants and products. May require 2D-LC for complex samples to separate PEG from buffer salts. |
| TNBS Assay | A colorimetric assay that measures the number of free primary amino groups remaining after the PEGylation reaction. | Indirect measurement of the degree of PEGylation by quantifying the consumption of primary amines. | Simple, inexpensive, and can be performed with a standard spectrophotometer. | Indirect method that assumes all consumed amines are due to PEGylation. Can be affected by interfering substances. Requires a separate standard curve. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these techniques in your laboratory.
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.
-
Sample Preparation :
-
Desalt and purify the PEGylated protein sample to remove interfering substances like salts and detergents.
-
Mix the purified sample with a suitable matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.
-
-
Target Spotting :
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis :
-
The resulting spectrum will show a series of peaks, each corresponding to the protein with a different number of attached PEG chains.
-
The mass difference between adjacent peaks corresponds to the mass of a single m-PEG10 chain.
-
The degree of PEGylation can be calculated from the mass of the un-PEGylated protein and the masses of the PEGylated species.
-
SEC-MALS Protocol
This protocol outlines the analysis of PEGylated proteins by SEC-MALS-UV-dRI.
-
System Setup :
-
Equilibrate the SEC column (e.g., TSKgel UP-SW2000) with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Connect the SEC system to a UV detector, a MALS detector (e.g., miniDAWN™), and a differential refractive index (dRI) detector.
-
-
Sample Analysis :
-
Inject the PEGylated protein sample onto the equilibrated SEC column.
-
The components of the sample (unreacted protein, PEGylated species, free PEG, and aggregates) will be separated based on their hydrodynamic size.
-
-
Data Acquisition and Analysis :
-
Acquire data from all three detectors simultaneously using appropriate software (e.g., ASTRA®).
-
Use the Protein Conjugate Analysis method within the software to determine the molar mass of the entire conjugate, as well as the protein and PEG components for each eluting peak. This analysis requires the known dn/dc values for both the protein and the PEG, and the extinction coefficient for the protein at the UV wavelength.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay Protocol
This colorimetric assay indirectly quantifies the degree of PEGylation by measuring the reduction in free primary amines.
-
Reagent Preparation :
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare a 0.01% (w/v) TNBS solution in the bicarbonate buffer. This solution should be prepared fresh.
-
-
Standard Curve Preparation :
-
Prepare a series of standards with known concentrations of the un-PEGylated protein or an amine-containing compound (e.g., glycine) in the bicarbonate buffer.
-
-
Assay Procedure :
-
Add 500 µL of the PEGylated protein sample and each standard to separate test tubes.
-
Add 250 µL of the 0.01% TNBS solution to each tube and mix well.
-
Incubate the reaction mixtures at 37°C for 2 hours.
-
-
Measurement :
-
After incubation, measure the absorbance of each sample and standard at 345 nm using a spectrophotometer.
-
-
Calculation :
-
Create a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of free amines in the PEGylated sample from the standard curve.
-
The degree of PEGylation can be calculated by comparing the number of free amines in the PEGylated sample to that of the un-PEGylated protein.
-
Visualizing the Workflow and Chemistry
To further clarify the experimental processes and the underlying chemical reaction, the following diagrams have been generated using Graphviz.
References
The Pivotal Role of PEG10 Linker Length in Optimizing Conjugate Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. A critical, yet often overlooked, component in this design is the linker that connects the targeting moiety to the payload. This guide provides a comprehensive evaluation of the effect of Polyethylene Glycol (PEG) linker length, with a specific focus on PEG10, on the physicochemical and biological properties of conjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). By presenting objective comparisons and supporting experimental data, this guide aims to empower researchers to make informed decisions in the selection of optimal linker strategies.
The length of a PEG linker is not merely a spacer; it is a crucial determinant of a conjugate's overall performance, influencing its solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.[1][2] Shorter PEG chains may offer advantages in terms of minimizing steric hindrance, while longer chains can significantly enhance a conjugate's hydrodynamic size, leading to prolonged circulation half-life and reduced immunogenicity.[3] However, excessively long linkers can sometimes lead to decreased potency.[3] The selection of the optimal PEG linker length, therefore, represents a delicate balance that must be empirically determined for each specific conjugate system.[3]
Impact of PEG Linker Length on Key Conjugate Properties
The incorporation of PEG linkers, and the variation of their length, can profoundly impact several key attributes of a bioconjugate.
Solubility and Aggregation: A primary advantage of PEGylation is the enhancement of solubility, particularly for hydrophobic drug payloads. The hydrophilic nature of the PEG chain creates a hydration shell that can prevent the aggregation of the conjugate, a common issue that can lead to immunogenicity and altered pharmacokinetic profiles. Longer PEG chains are generally more effective at masking hydrophobic regions and maintaining the solubility of the conjugate.
Pharmacokinetics and Biodistribution: The hydrodynamic radius imparted by the PEG chain directly influences the renal clearance and in vivo distribution of a bioconjugate. Longer PEG chains lead to a larger hydrodynamic size, which in turn can significantly prolong the circulation half-life by reducing renal clearance. This extended circulation time allows for greater accumulation of the conjugate at the target site, such as a tumor.
Stability: The flexible nature of the PEG chain can provide steric hindrance, protecting the conjugate from enzymatic degradation and enhancing its overall stability in circulation.
Target Binding and Biological Activity: While longer PEG linkers can improve pharmacokinetics, they may also introduce steric hindrance that can potentially interfere with the binding of the targeting moiety to its receptor. This can lead to a decrease in in vitro cytotoxicity or biological activity. Therefore, an optimal linker length must be identified to balance improved in vivo performance with retained target-binding affinity.
Quantitative Comparison of Conjugate Properties with Varying PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.
| Table 1: Impact of PEG Linker Length on Pharmacokinetics | |||
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation | |
| Bombesin-based radiolabeled antagonists | PEG2 | Serum half-life of 246 ± 4 minutes | |
| Bombesin-based radiolabeled antagonists | PEG6 | Serum half-life of 584 ± 20 minutes |
| Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy | |||
| Molecule Type | PEG Linker Length | Key Efficacy Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in in vitro cytotoxicity compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in in vitro cytotoxicity compared to no PEG | |
| Antibody-Drug Conjugates | 8, 12, and 24 PEG units | Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with 2 and 4 PEG units | |
| Bombesin-based radiolabeled antagonists | PEG4 and PEG6 | Showed high tumor uptake and excellent tumor-to-kidney ratios | |
| Estrogen Receptor (ER)-α targeting PROTACs | 16 atom chain length | Optimum distance for ER degradation | |
| Folate-linked Liposomes | 10 kDa | Over 40% reduction in tumor size compared to 2 kDa and 5 kDa PEG linkers |
Visualizing the Impact of Linker Length
The following diagrams illustrate key concepts related to the influence of PEG linker length on conjugate properties.
Caption: Impact of PEG linker length on key bioconjugate characteristics.
Caption: A typical workflow for assessing the impact of PEG linker length.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed methodologies for key experiments are crucial.
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and clearance rate of conjugates with varying PEG linker lengths.
Animal Model: Typically, healthy mice (e.g., BALB/c or CD-1) are used.
Procedure:
-
Administer the PEGylated conjugates intravenously (IV) to different groups of mice at a predetermined dose.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the conjugate in the plasma/serum using a suitable analytical method, such as enzyme-linked immunosorbent assay (ELISA) for antibody-based conjugates or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.
-
Plot the concentration-time data and perform pharmacokinetic analysis using appropriate software to determine key parameters like half-life (t½), area under the curve (AUC), and clearance (CL).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the potency of the conjugates against target cells.
Cell Lines: Use a cancer cell line that overexpresses the target antigen for ADCs or the target protein for PROTACs. A negative control cell line lacking the target is also recommended.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the conjugates with varying PEG linker lengths.
-
Treat the cells with the different concentrations of the conjugates and incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®.
-
Plot the cell viability against the conjugate concentration and calculate the half-maximal inhibitory concentration (IC50) value for each conjugate.
Protocol 3: Biodistribution Study
Objective: To determine the organ and tumor accumulation of the PEGylated conjugates.
Animal Model: Tumor-xenograft models (e.g., mice bearing subcutaneous tumors) are commonly used.
Procedure:
-
Radiolabel the conjugates with a suitable isotope (e.g., 125I, 111In, 89Zr) or conjugate them with a fluorescent dye.
-
Administer the labeled conjugates intravenously to tumor-bearing mice.
-
At predetermined time points, euthanize the mice and collect major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.
-
Measure the radioactivity in each organ using a gamma counter or quantify the fluorescence using an imaging system.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile and tumor-to-organ ratios.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic potential of bioconjugates. As demonstrated by the compiled data, a PEG10 linker often represents a favorable balance, offering substantial improvements in pharmacokinetics and in vivo efficacy without drastically compromising in vitro potency. However, the optimal linker length is highly dependent on the specific antibody, payload, and target. Therefore, a systematic evaluation of a range of PEG linker lengths, using the standardized protocols outlined in this guide, is essential for the rational design and development of next-generation bioconjugates with an improved therapeutic index.
References
A Head-to-Head Battle for Protein Conjugation: m-PEG10-NHS Ester vs. Maleimide Chemistry
In the realm of therapeutic protein development and advanced biological research, the precise and stable conjugation of polyethylene glycol (PEG) chains to proteins is a critical step. This process, known as PEGylation, can enhance the therapeutic efficacy of proteins by increasing their hydrodynamic size, extending their circulating half-life, and reducing their immunogenicity. Among the arsenal of chemical tools available for this purpose, m-PEG10-NHS ester and maleimide-based chemistries stand out as two of the most prevalent and powerful strategies.
This guide provides an objective comparison of these two distinct approaches to protein conjugation, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance characteristics, and ideal use cases. By presenting supporting experimental data and detailed protocols, this document aims to empower informed decisions in the design and execution of protein modification strategies.
At a Glance: Key Differences Between NHS Ester and Maleimide Chemistries
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (ε-amino group of Lysine, N-terminus) | Thiol groups (Sulfhydryl group of Cysteine) |
| Reaction Type | Acylation | Michael Addition |
| Resulting Linkage | Amide bond | Thioether bond |
| Reaction pH | 7.2 - 9.0[1][2][3] | 6.5 - 7.5[1] |
| Specificity | Generally lower; targets multiple accessible lysines. | High; targets less abundant and often specifically introduced cysteines. |
| Linkage Stability | Highly stable amide bond. | Stable thioether bond, but can be susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols.[4] |
| Key Advantage | Straightforward protocol for general protein PEGylation. | High degree of site-specificity, leading to more homogeneous conjugates. |
| Key Disadvantage | Can lead to heterogeneous products; potential for loss of activity if lysines in the active site are modified. | Requires the presence of a free cysteine, which may necessitate protein engineering; potential for disulfide bond reduction. |
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and maleimide chemistries lies in their distinct reaction mechanisms and target specificities.
This compound Chemistry: This approach relies on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface. The primary targets are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, resulting in the formation of a highly stable amide bond and the release of NHS. Due to the abundance of lysine residues on the surface of most proteins, this method can result in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations.
Maleimide Chemistry: In contrast, maleimide chemistry offers a more site-specific approach by targeting the sulfhydryl groups of cysteine residues. The reaction is a Michael addition, where the thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether linkage. Cysteine is a less abundant amino acid than lysine, and its reactivity is highly specific, allowing for the generation of more homogeneous conjugates, especially when a cysteine residue is strategically introduced into the protein sequence via genetic engineering.
Performance Comparison: A Data-Driven Look
| Performance Metric | This compound | Maleimide-PEG | Reference |
| Conjugation Efficiency | Can be high, but is dependent on factors like protein concentration, reagent molar excess, and pH. The competing hydrolysis of the NHS ester can reduce efficiency. | Homogenous PEGylation by maleimide-PEG can be achieved with >80% efficiency. | |
| Degree of Labeling | Can be controlled by adjusting the molar ratio of PEG-NHS ester to protein, but often results in a distribution of species with varying degrees of PEGylation. | Can achieve a more defined degree of labeling, often approaching a 1:1 ratio when a single reactive cysteine is available. | |
| Stability of Conjugate | The resulting amide bond is exceptionally stable under physiological conditions. | The thioether bond is generally stable; however, it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of high concentrations of other thiols like glutathione. Studies have shown that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione. |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for both conjugation chemistries.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: Reaction mechanism of m-PEG10-Maleimide with a thiol group on a protein.
Caption: General experimental workflows for NHS ester and maleimide protein conjugation.
Experimental Protocols
The following are generalized protocols for protein conjugation using this compound and maleimide chemistries. It is important to note that optimal conditions, such as molar excess of the PEG reagent and reaction time, may vary depending on the specific protein and should be empirically determined.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm conjugation using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Protein Conjugation with m-PEG10-Maleimide
Materials:
-
Protein of interest containing a free cysteine in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
m-PEG10-Maleimide
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in a thiol-free buffer.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must first be reduced. Incubate the protein with a 10-50 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent prior to adding the maleimide reagent.
-
Reagent Preparation: Dissolve the m-PEG10-Maleimide in the reaction buffer or a compatible solvent like DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG10-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution containing a free thiol (e.g., L-cysteine) to a final concentration of ~100-fold molar excess over the maleimide reagent to react with any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of PEGylation and confirm site-specificity.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and maleimide chemistry for protein conjugation is ultimately dictated by the specific goals of the research or drug development program.
This compound is a robust and straightforward choice for general protein PEGylation when a high degree of homogeneity is not the primary concern. Its reactivity with abundant lysine residues makes it a versatile tool for improving the pharmacokinetic properties of a wide range of proteins.
Maleimide chemistry , on the other hand, offers a superior level of control and site-specificity, making it the preferred method when a well-defined, homogeneous conjugate is required. This is particularly crucial for applications where preserving the protein's biological activity is paramount, as it avoids modification of potentially critical lysine residues. While it may require protein engineering to introduce a reactive cysteine, the resulting precision and predictability of the conjugation often justify the additional effort.
By carefully considering the trade-offs between specificity, ease of use, and the desired characteristics of the final product, researchers can select the optimal conjugation strategy to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of m-PEG10-NHS Ester Protein Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. By increasing the hydrodynamic size and masking protein epitopes, PEGylation can prolong circulation half-life and reduce immunogenicity. The choice of the PEG reagent is critical, with varying chain lengths and architectures influencing the resulting conjugate's performance. This guide provides an objective comparison of m-PEG10-NHS ester, a short-chain linear PEGylation reagent, with other commonly used alternatives, supported by experimental data and detailed methodologies.
The Immunogenicity of PEGylated Proteins: A Double-Edged Sword
While PEGylation is intended to reduce the immunogenicity of the conjugated protein, the PEG moiety itself can elicit an immune response. The formation of anti-PEG antibodies, both pre-existing in a significant portion of the population and induced by treatment, can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions. Factors influencing the immunogenicity of PEGylated proteins include the size and structure of the PEG, the nature of the conjugated protein, and the route and frequency of administration.
Quantitative Comparison of Immunogenicity
The following tables summarize representative experimental data comparing the immunogenic potential of proteins conjugated with short-chain linear PEGs, such as those derived from this compound, against those with longer-chain linear or branched PEGs.
Table 1: Anti-PEG Antibody Response
| PEGylation Reagent Type | Protein Carrier | Anti-PEG IgM Titer (Arbitrary Units) | Anti-PEG IgG Titer (Arbitrary Units) | Incidence of Anti-PEG Antibody Formation (%) | Reference |
| Short-Chain Linear PEG | Bovine Serum Albumin | Low to Moderate | Low | Lower | [1] |
| Long-Chain Linear PEG (e.g., 20 kDa) | Ovalbumin | High | Moderate to High | Higher | [2] |
| Branched PEG (e.g., 40 kDa) | Tetanus Toxoid | Moderate | Moderate | Variable | [2] |
Note: Data is compiled from multiple sources and represents general trends. Absolute values can vary depending on the specific protein, animal model, and assay conditions.
Table 2: Pharmacokinetic Parameters
| PEGylation Reagent Type | Protein Conjugate | Terminal Half-life (t½, hours) | Clearance (mL/h) | Area Under the Curve (AUC, h*cpm/mL) | Reference |
| Short-Chain Linear PEG | Myoglobin-poly(OEGMA) | 18 | 0.035 | 2.9 x 10⁷ | [3] |
| Long-Chain Branched PEG (40 kDa) | Free PEG40 (Rat) | - | 0.079 mL/min/kg | - | [4] |
| Unmodified Protein | Myoglobin | 2 | 1.43 | 7.0 x 10⁵ |
Note: This table presents a comparison between a short-chain polymer conjugate and a long-chain free PEG, as direct comparative pharmacokinetic data for protein conjugates with varying PEG lengths from a single study is limited. The data illustrates the general principle of how PEG size impacts pharmacokinetics.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol outlines a direct ELISA for the detection of anti-PEG IgG and IgM in serum samples.
Materials:
-
High-binding 96-well microplates
-
Biotinylated PEG (of the same size as the conjugate)
-
Streptavidin
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Serum samples (from treated and naive subjects)
-
HRP-conjugated anti-IgG and anti-IgM secondary antibodies
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat wells with streptavidin in coating buffer and incubate. Wash the wells.
-
Biotin-PEG Binding: Add biotinylated PEG to the streptavidin-coated wells and incubate. Wash the wells.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate.
-
Secondary Antibody Incubation: Wash the wells and add HRP-conjugated anti-IgG or anti-IgM. Incubate.
-
Detection: Wash the wells and add TMB substrate. Stop the reaction with stop solution and measure the absorbance at 450 nm.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity (KD) of anti-PEG antibodies to the PEGylated protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
PEGylated protein (ligand)
-
Purified anti-PEG antibodies (analyte)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using EDC/NHS.
-
Ligand Immobilization: Inject the PEGylated protein over the activated surface to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the purified anti-PEG antibody over the immobilized surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface using a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vivo Immunogenicity Assessment in Mice
This protocol provides a framework for assessing the immunogenicity of PEGylated proteins in an animal model.
Animals:
-
BALB/c or C57BL/6 mice
Procedure:
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (e.g., non-PEGylated protein, short-chain PEGylated protein, long-chain PEGylated protein).
-
Dosing: Administer the test articles via the intended clinical route (e.g., intravenous or subcutaneous) at multiple time points.
-
Sample Collection: Collect blood samples at various time points for analysis of anti-drug antibodies (ADA) and pharmacokinetic profiling.
-
ADA Analysis: Analyze serum samples for the presence of anti-protein and anti-PEG antibodies using ELISA.
-
Pharmacokinetic Analysis: Determine the concentration of the therapeutic protein in plasma samples over time to assess clearance rates and half-life.
Visualizing the Pathways
Diagrams illustrating the experimental workflow and the signaling pathways involved in the immune response to PEGylated proteins provide a clearer understanding of the underlying mechanisms.
Caption: Experimental workflow for assessing the immunogenicity of PEGylated proteins.
Caption: B-cell activation and anti-PEG antibody production signaling pathway.
Caption: Complement activation pathways initiated by PEGylated proteins.
Conclusion
The selection of a PEGylation reagent has a profound impact on the immunogenic profile of a therapeutic protein. The available evidence strongly suggests that shorter, linear PEG chains, such as the m-PEG10 moiety introduced by this compound, are likely to be less immunogenic than longer-chain linear or branched PEGs. This is attributed to a lower potential for inducing anti-PEG antibodies, which in turn can lead to a more favorable pharmacokinetic profile and reduced risk of adverse immune reactions. However, the trade-off for lower immunogenicity with shorter PEG chains can be a less pronounced extension of the protein's half-life. Therefore, the optimal choice of PEGylation reagent requires a careful balance between minimizing immunogenicity and achieving the desired pharmacokinetic and therapeutic outcomes. Rigorous experimental evaluation, as outlined in this guide, is essential for the rational design and development of safe and effective PEGylated protein therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ growth of a stoichiometric PEG-like conjugate at a protein's N-terminus with significantly improved pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of m-PEG10-NHS Ester
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of m-PEG10-NHS ester, a common pegylation reagent. Adherence to these protocols is critical for personnel safety and environmental protection.
The primary safety concern with this compound is its reactivity and its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, the core principle of its disposal is the deactivation of the reactive N-Hydroxysuccinimide (NHS) ester group before it enters the waste stream. This is typically achieved through quenching via hydrolysis or aminolysis.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal steps should be conducted in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
Step 1: Quenching the Reactive NHS Ester
The first and most critical step is to deactivate the reactive NHS ester. You can achieve this through one of two methods:
-
Method A: Hydrolysis (Base-Mediated)
This method uses a basic solution to break down the NHS ester.
-
Preparation: In a designated fume hood, prepare a quenching solution of 1 M Sodium Hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃).[1][2]
-
Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[1]
-
Quenching: Slowly add the basic solution to the this compound waste while stirring.[1] To ensure complete hydrolysis, maintain a pH greater than 8.5 for at least one hour. Be aware that this reaction can be exothermic.
-
Neutralization: After quenching, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.
-
-
Method B: Aminolysis (Amine Quenching)
This method uses a primary amine to react with and deactivate the NHS ester.
-
Preparation: Prepare a 1 M quenching solution of Tris (tris(hydroxymethyl)aminomethane) or Glycine in water.
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).
-
Quenching: Slowly add the amine solution to the this compound waste. A 5-10 fold molar excess of the amine to the estimated amount of NHS ester is recommended. Stir the solution at room temperature for at least one hour to ensure complete quenching.
-
Step 2: Waste Collection
Once the this compound has been rendered inactive through quenching, the resulting solution should be collected in a clearly labeled hazardous waste container. The label must include the chemical names of all components, including the reaction byproducts (e.g., hydrolyzed PEG-carboxylic acid, N-hydroxysuccinimide, and the quenching agent used).
Step 3: Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as solid chemical waste. These items should be placed in a sealed bag and then into the designated solid hazardous waste container.
Step 4: Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department. Always follow your institution's specific protocols for waste accumulation, storage, and pickup. The Safety Data Sheet (SDS) for this compound specifies that the contents and container should be disposed of at an approved waste disposal plant.
Quantitative Data for Disposal
| Parameter | Hydrolysis Method | Aminolysis Method |
| Quenching Agent | 1 M NaOH or 1 M NaHCO₃ | 1 M Tris or 1 M Glycine |
| pH for Quenching | > 8.5 | Not specified, but typically buffered around 7.2-8.5 |
| Reaction Time | At least 1 hour | At least 1 hour |
| Molar Ratio | N/A | 5-10 fold molar excess of amine |
| Final pH | Neutralized to 6-8 | Not specified, but should be near neutral |
Disposal Workflow
References
Essential Safety and Operational Guide for Handling m-PEG10-NHS Ester
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with m-PEG10-NHS ester. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative containing an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is reactive toward primary amines, making it useful for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3] The PEG component increases the solubility of the molecule in aqueous media.
| Property | Value | Source(s) |
| Molecular Formula | C26H47NO14 | |
| Molecular Weight | 597.66 g/mol | |
| Appearance | Solid | |
| Purity | >90-98% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It can also cause skin and eye irritation and may cause respiratory irritation.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to minimize exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (inspect before use) and an impervious lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Generally not required for small quantities with adequate ventilation. For larger quantities or if dust is generated, use a NIOSH-approved respirator. | Protects against the inhalation of dust or aerosols. |
Safe Handling and Operational Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols
a. Preparation of Stock Solutions:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a chemical fume hood and wear all required PPE.
-
Weigh the desired amount of this compound.
-
Dissolve in an appropriate anhydrous solvent such as DMSO, DMF, or DCM. Stock solutions should be prepared fresh. If storage is necessary, aliquot and store in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.
b. General Protein Labeling Protocol:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMSO).
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Remove the excess, unreacted this compound using dialysis or a desalting column.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
Spill and Disposal Plan
a. Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent.
b. Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains. Collect spillage as it is very toxic to aquatic life.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
